8-Azidoadenosine-5'-O-diphosphate sodium salt
Beschreibung
BenchChem offers high-quality 8-Azidoadenosine-5'-O-diphosphate sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Azidoadenosine-5'-O-diphosphate sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H14N8NaO10P2+ |
|---|---|
Molekulargewicht |
491.20 g/mol |
IUPAC-Name |
sodium;[5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N8O10P2.Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,13,14)(H2,21,22,23);/q;+1 |
InChI-Schlüssel |
NAIPNMIGSDVODT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 8-Azidoadenosine-5'-O-diphosphate Sodium Salt
[1][2][3]
Executive Summary
8-Azidoadenosine-5'-O-diphosphate sodium salt (8-Azido-ADP) is a specialized nucleotide analog and photoaffinity probe designed for the structural and kinetic characterization of nucleotide-binding proteins.[][2][3][4] Unlike standard ADP, this compound features an azide (-N₃) functional group at the C-8 position of the purine ring.[][2][3]
Upon exposure to ultraviolet (UV) light, the azide group photolyzes into a highly reactive nitrene intermediate, which covalently inserts into adjacent amino acid residues within the binding pocket.[2][3][5] This mechanism allows researchers to "freeze" the ligand-receptor interaction, facilitating the precise mapping of ATP/ADP binding sites, allosteric regulatory domains, and the study of conformational dynamics in ATPases, kinases, and transporters.[3]
Part 1: Chemical Identity & Technical Specifications[3]
The sodium salt formulation enhances the aqueous solubility of the nucleotide, making it suitable for physiological buffer systems used in protein biochemistry.
| Property | Specification |
| Chemical Name | 8-Azidoadenosine-5'-O-diphosphate, sodium salt |
| Abbreviation | 8-N₃-ADP |
| Molecular Formula | C₁₀H₁₃N₈O₁₀P₂Na (Monosodium form; varies by salt stoichiometry) |
| Molecular Weight | ~490.2 g/mol (free acid ~468.2 g/mol ) |
| λmax (Absorption) | ~281 nm (shifts upon photolysis) |
| Solubility | Water, PBS, Tris buffers (>10 mM) |
| Storage | -20°C, desiccated, protected from light (Dark/Amber vials) |
| Stability | Hydrolysis-prone; stable in neutral pH for short durations (hours) on ice.[][2][3][4][6][7] |
Part 2: Mechanism of Action (Photoaffinity Labeling)[1][2][3]
The core utility of 8-Azido-ADP lies in its ability to transition from a reversible ligand to an irreversible covalent label.[][2]
-
Reversible Binding (Dark State): In the absence of UV light, 8-Azido-ADP mimics natural ADP.[][2][3] It binds to nucleotide-binding sites (e.g., F1-ATPase β-subunits) with affinity comparable to or slightly lower than the native substrate.[][2][3][8]
-
Photoactivation: Irradiation (typically 254 nm or 300–350 nm) triggers the expulsion of molecular nitrogen (N₂) from the azide group.[2][3]
-
Nitrene Formation: This generates a singlet nitrene (R-N:), an electron-deficient species with a lifetime in the nanosecond range.[][2][3]
-
Covalent Insertion: The nitrene rapidly inserts into nearby C-H or N-H bonds of the protein backbone or side chains, forming a permanent covalent adduct.
Mechanistic Pathway Diagram[1][2][3]
Caption: The transition of 8-Azido-ADP from a reversible binder to a covalent label via nitrene generation.
Part 3: Experimental Protocol (Gold Standard)
Objective: To specifically label the ADP-binding site of a target protein (e.g., Glutamate Dehydrogenase or ATPase) and validate specificity via competition.
Materials
-
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂ (Mg²⁺ is often critical for nucleotide binding).[][2][3] Avoid buffers with high scavenging potential (e.g., BSA, high thiols) during irradiation if possible, though DTT is sometimes needed for protein stability.[2][3]
-
Probe: [³²P]-8-Azido-ADP (radioactive for high sensitivity) or non-radiolabeled 8-Azido-ADP (for Mass Spec).
-
Light Source: UV Lamp (Handheld 254 nm or 365 nm).[][2][3] Note: 254 nm is more efficient but can damage proteins; 300-350 nm is preferred for preserving enzymatic activity.[][2][3]
Workflow
-
Preparation (Dark Room/Red Light):
-
Incubation:
-
Incubate all tubes on ice for 5–10 minutes to establish binding equilibrium.
-
-
Irradiation (Photoactivation):
-
Quenching:
-
Analysis:
Experimental Logic Diagram
Caption: Step-by-step workflow for validating binding specificity using competition assays.
Part 4: Data Analysis & Interpretation
Successful application of 8-Azido-ADP relies on distinguishing specific labeling from non-specific background.[][2]
| Observation | Interpretation | Actionable Insight |
| Band in Tube A only | Specific labeling of the target site. | Proceed to peptide mapping to identify the modified residue.[2] |
| Band in Tube A & B | Non-specific labeling. | The probe is inserting randomly or into a low-affinity site.[][2] Increase wash stringency or reduce probe concentration. |
| Band in Tube C (Dark) | Chemical reactivity (rare) or light leak.[][2][3] | Ensure darkroom conditions; check for inherent thiol-reactivity. |
| Smear on Gel | Protein degradation or aggregation.[][2][3] | Reduce UV exposure time; ensure cooling (4°C) during irradiation.[2][3] |
Key Applications in Drug Discovery[1][3][9]
-
Binding Site Mapping: Identifying the exact amino acid residues (often Tyrosine or Lysine) that interact with the adenine ring of ADP.[2][3]
-
Allosteric Analysis: Determining if a drug candidate alters the conformation of the ADP site by observing changes in labeling efficiency (enhanced or reduced labeling) in the presence of the drug.
Part 5: Safety & Handling (E-E-A-T)[1][2][3]
Working with azides and UV radiation requires strict adherence to safety protocols.[][2]
-
Light Sensitivity: The compound is extremely sensitive to UV and short-wavelength visible light.[][2] Handle under red safety lights or in subdued light. Wrap tubes in foil during incubation.
-
Explosion Hazard (Bulk): While 8-Azido-ADP in milligram quantities is generally stable, organic azides can be explosive.[][2][3] Do not concentrate to dryness in the presence of metal ions or acids.
-
UV Safety: Use UV-blocking face shields and wrist/neck protection when operating the UV lamp to prevent corneal burns and skin damage.[][2]
References
-
Haley, B. E., & Hoffman, J. F. (1974). Interactions of a photo-affinity ATP analog with cation-stimulated adenosine triphosphatases of human red cell membranes.[][2][3] Proceedings of the National Academy of Sciences, 71(9), 3367–3371.[2][3] Link[][2][3]
-
Koberstein, R., Cobianchi, L., & Sund, H. (1976). Interaction of the photoaffinity label 8-azido-ADP with glutamate dehydrogenase.[][2][3][6] FEBS Letters, 64(1), 176–180.[2][3][6][7] Link[][2][3]
-
Wagenvoord, R. J., van der Kraan, I., & Kemp, A. (1979). Localisation of adenine nucleotide-binding sites on beef-heart mitochondrial ATPase by photolabelling with 8-azido-ADP and 8-azido-ATP.[][2][3] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 548(1), 85–95.[][2][3] Link
-
Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: Techniques and applications.[][2][3] Methods in Enzymology, 91, 613–633.[2][3] Link
-
Jena Bioscience. 8-Azido-ADP Sodium Salt Product Data. Link
Sources
- 2. 8-Azidoadenosine 5'-triphosphate | C10H15N8O13P3 | CID 2735431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Photoaffinity Labeling of Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Targets in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of the photoaffinity label 8-azido-ADP with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of 8-azido-ATP and 8-azido-ADP as photoaffinity labels of the ATP synthase in submitochondrial particles: evidence for a mechanism of ATP hydrolysis involving two independent catalytic sites? - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Azidoadenosine-5'-O-diphosphate (8-Azido-ADP): A Technical Guide to Photoaffinity Labeling and Purinergic Receptor Characterization
[1][2]
Executive Summary
8-Azidoadenosine-5'-O-diphosphate (8-Azido-ADP) sodium salt is a specialized photoaffinity analog of Adenosine Diphosphate (ADP).[][2] Unlike standard ADP, this molecule incorporates a photoreactive azido (-N
This guide details the physicochemical properties, mechanistic basis, and validated experimental protocols for using 8-Azido-ADP to map active sites and characterize receptor kinetics in drug development and proteomic research.[][2]
Chemical & Physical Profile
Understanding the stability and solubility of 8-Azido-ADP is a prerequisite for successful labeling.[][2] The sodium salt form enhances water solubility, making it compatible with physiological buffers.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | 8-Azidoadenosine-5'-O-diphosphate sodium salt | Typically supplied as di- or trisodium salt.[][2] |
| Molecular Formula | Exact MW depends on sodium stoichiometry.[][2] | |
| Molecular Weight | ~490.2 g/mol (Free Acid: ~468.2 g/mol ) | Adjust calculations based on specific lot CoA.[] |
| Solubility | Water, PBS, HEPES (> 10 mM) | Critical: Solutions must be protected from light. |
| ~281 nm | Distinct from ATP/ADP (~259 nm).[][2] | |
| Extinction Coefficient | Used for precise concentration determination.[][2] | |
| Storage | -20°C, Desiccated, Dark | Azide group is thermally and photolytically unstable.[][2] |
Mechanistic Principles: The "Molecular Camera"
The utility of 8-Azido-ADP lies in its ability to "freeze" a transient protein-ligand interaction into a permanent covalent bond.[][2] This process occurs in two distinct phases:
-
Dark Phase (Equilibrium Binding): The probe binds reversibly to the ADP-binding site (
is typically similar to native ADP).[] -
Light Phase (Photolysis): UV irradiation triggers the release of nitrogen gas (
), generating a singlet nitrene. This electron-deficient species inserts into nearby or bonds within Ångströms of the binding site.[]
Diagram 1: Photoactivation Mechanism
Caption: The transformation of 8-Azido-ADP from a reversible ligand to an irreversible label upon UV excitation.
Applications in Proteomics & Drug Discovery
Purinergic Receptor (P2Y) Characterization
8-Azido-ADP is a potent tool for studying P2Y receptors (specifically
-
Agonist/Antagonist Profiling: In the dark, 8-Azido-ADP often acts as a P2Y agonist.[][2]
-
Receptor Isolation: Radiolabeled ([
] or [ ]) 8-Azido-ADP allows for the autoradiographic identification of receptor subunits in complex membrane fractions.[][2]
Enzymology: ATPase and Kinase Mapping
Many ATPases (e.g., F1-ATPase, Dynein) and kinases have ADP-specific regulatory sites.[][2] 8-Azido-ADP is used to:
-
Distinguish catalytic sites (ATP-binding) from regulatory sites (ADP-binding).[][2]
-
Determine the stoichiometry of inhibitor binding.
-
Identify peptide sequences lining the nucleotide pocket via proteolytic digestion and mass spectrometry of the labeled fragment.
Experimental Framework: Validated Labeling Protocol
Safety Warning: Azides are potentially explosive in dry, solid forms and toxic. Handle with gloves and safety glasses. UV radiation is hazardous to eyes and skin.
Phase 1: Preparation
-
Buffer Selection: Use HEPES or Tris-HCl (pH 7.0–8.0).[][2]
-
Probe Solubilization: Dissolve 8-Azido-ADP sodium salt in water or buffer to 10 mM.[] Protect from light immediately (wrap tube in foil).
Phase 2: Incubation (Dark)[1][2]
-
Mix protein sample (1–10 µM) with 8-Azido-ADP (concentration
to the estimated , typically 10–100 µM).[][2] -
Control A (Background): Protein + Probe + Excess native ADP (1–5 mM).[] This proves specificity; labeling should be abolished in this lane.
-
Control B (UV Check): Protein + Probe (No UV).[] Ensures no background reactivity.
-
Incubate on ice or at room temperature for 5–10 minutes to establish binding equilibrium.
Phase 3: Photolysis (Irradiation)[1][2]
-
Transfer samples to a UV-transparent vessel (quartz cuvette) or an open microcentrifuge tube (if using overhead lamp).[2]
-
Irradiate using a UV lamp.[4]
-
Wavelength: 254 nm is most efficient but may damage sensitive proteins. 300–312 nm is gentler but requires longer exposure.
-
Distance: 2–5 cm from the source.
-
Time: 30 seconds to 5 minutes (optimize to maximize labeling vs. protein degradation).
-
Phase 4: Analysis
-
Quench: Add DTT (to 10 mM) to quench remaining unreacted azide after irradiation is complete.[]
-
Separation: Run SDS-PAGE.[]
-
Detection:
-
If radiolabeled: Dry gel and expose to X-ray film.
-
If using anti-ADP antibody: Perform Western Blot.
-
If using Mass Spec: Digest protein and search for mass shift (+ probe MW -
).[][2]
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for photoaffinity labeling. Note the strict exclusion of reducing agents until the Quench step.
Troubleshooting & Self-Validation
To ensure Data Integrity (E-E-A-T), every experiment must include internal validation controls.
| Issue | Probable Cause | Corrective Action |
| No Labeling Observed | Reducing agents in buffer. | Ensure DTT/BME are removed via dialysis/desalting column before adding probe. |
| High Non-Specific Background | Probe concentration too high. | Titrate probe down. Use "Cold ADP" competition control to define specific bands. |
| Protein Precipitation | UV damage or heat aggregation.[] | Irradiate on ice. Switch to 312 nm or 365 nm UV source. |
| Labeling in "Dark" Control | Ambient light exposure. | Perform all pre-UV steps in a dark room or under red safety light. |
References
-
Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: Techniques and applications.[2] Methods in Enzymology, 91, 613-633.[][2] Link
-
Koberstein, R., Cobianchi, L., & Sund, H. (1976). Interaction of the photoaffinity label 8-azido-ADP with glutamate dehydrogenase.[2][5] FEBS Letters, 64(1), 176-180.[][2][5][6] Link
-
Pfister, K. K., Haley, B. E., & Witman, G. B. (1984). The photoaffinity probe 8-azidoadenosine 5'-triphosphate selectively labels the heavy chain of Chlamydomonas 12 S dynein.[2][7][8] Journal of Biological Chemistry, 259(13), 8499-8504.[][2][7][8] Link
-
Wagenvoord, R. J., et al. (1977). Photoaffinity labeling of the adenine nucleotide binding site of the F1-ATPase. Biochimica et Biophysica Acta (BBA), 460(3), 479-492.[][2] Link
-
Jacobson, K. A., et al. (2002). Structure-activity relationships of P2Y receptors.[] Biochemical Pharmacology. Link
Sources
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8-Azido-adenosine 5'-triphosphate as a photoaffinity label for bacterial F1 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of 8-azido-1, N6-etheno adenosine triphosphate--a fluorescent and photosensitive ATP analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of the photoaffinity label 8-azido-ADP with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The photoaffinity probe 8-azidoadenosine 5'-triphosphate selectively labels the heavy chain of Chlamydomonas 12 S dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Nucleotide-Binding Architectures: The Mechanism and Application of 8-Azido-ADP in Photoaffinity Labeling
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
Mapping the transient interactions between nucleotides and their target proteins—such as ATPases, kinases, and purinergic receptors—is a fundamental challenge in structural pharmacology. 8-Azido-adenosine-5'-diphosphate (8-N3-ADP) serves as a premier photoaffinity probe designed to overcome the limitations of reversible ligand binding. By mimicking the native ADP architecture, 8-N3-ADP infiltrates nucleotide-binding domains and, upon ultraviolet (UV) irradiation, generates a highly reactive intermediate that covalently crosslinks to the active site. This whitepaper dissects the photochemical mechanism of 8-N3-ADP, synthesizes quantitative binding data, and establishes a self-validating experimental protocol for high-fidelity photoaffinity labeling.
Chemical Anatomy and Photochemical Mechanism
The utility of 8-N3-ADP is rooted in the strategic placement of the azido group (
The Photolysis Pathway
Upon irradiation with UV light (typically 254 nm or 302 nm), the aryl azide undergoes rapid photolysis. The classical model dictates the expulsion of nitrogen gas (
Regardless of the dominant intermediate, the resulting electrophilic species undergoes rapid insertion into adjacent
Photochemical activation of 8-azido-ADP into reactive intermediates for covalent crosslinking.
Target Engagement and Quantitative Stoichiometry
8-N3-ADP has been instrumental in resolving the complex allostery and subunit cooperativity of multi-domain enzymes. Because it acts as a true substrate analog, its binding stoichiometry directly reflects the functional state of the target protein.
For instance, in bovine heart mitochondrial
Beyond ATPases, radiolabeled and clickable forms of 8-N3-ADP are utilized to map eukaryotic initiation factor 2 (eIF2), guanine nucleotide exchange factors (GEFs), and glutamate dehydrogenase (GDH) [4].
Table 1: Quantitative Binding Parameters of 8-N3-ADP
| Target System | Binding Stoichiometry | Probe Concentration | Functional Consequence / Observation |
| Mitochondrial | 4 mol / mol | 300–1000 µM | Full inactivation; labels |
| 1 mol / mol | ~20 µM | Complete inactivation; exclusive | |
| Smooth Muscle Myosin | 1 mol / mol | Low ionic strength | Induces 10S |
| Glutamate Dehydrogenase | Isoprotein dependent | Variable | Identifies allosteric regulatory domains |
Self-Validating Protocol for Photoaffinity Labeling
To ensure scientific integrity, a photoaffinity labeling protocol must be a self-validating system . The primary risk in photolabeling is non-specific surface crosslinking driven by diffusion rather than true affinity. To control for this, the workflow mandates a parallel Competitive Inhibition Assay where the target is pre-incubated with an excess of native ADP. If the native ligand successfully outcompetes the 8-N3-ADP, the resulting loss of signal mathematically validates the specificity of the interaction [5].
Step-by-Step Methodology
Step 1: Sample Preparation (Nucleophile Exclusion)
Causality: The photogenerated nitrene/diazaquinodimethane is highly susceptible to nucleophilic attack. Buffers containing primary amines (Tris) or thiols (DTT,
-
Dialyze the purified protein into a nucleophile-free buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM
). -
Ensure protein concentration is optimized (typically 0.5–2.0 mg/mL).
Step 2: Dark Equilibration
Causality: The probe must reach thermodynamic equilibrium (
-
Test Sample: Add 8-N3-ADP (e.g., 20–100 µM final concentration) to the protein.
-
Control Sample (Self-Validation): Add 8-N3-ADP + 10-fold molar excess of native ADP.
-
Incubate both samples in strict darkness on ice for 15–30 minutes.
Step 3: UV Photolysis (Crosslinking) Causality: Wavelength selection balances crosslinking efficiency against UV-induced protein degradation. 254 nm is highly efficient but risks tryptophan/tyrosine damage; 302/365 nm is gentler but requires longer exposure.
-
Transfer samples to a shallow, UV-transparent quartz microplate or spot onto a parafilm-coated surface on ice.
-
Irradiate at 254 nm or 302 nm using a handheld UV lamp (at a fixed distance of 2–5 cm) for 1 to 5 minutes.
Step 4: Quenching Causality: Unreacted 8-N3-ADP must be neutralized before downstream denaturation to prevent artifactual crosslinking during SDS-PAGE.
-
Immediately add a quenching buffer containing strong nucleophiles (e.g., 10 mM DTT or 1%
-mercaptoethanol) [1].
Step 5: Detection and Analysis
-
For Radiolabeled Probes (
or ): Resolve proteins via SDS-PAGE, dry the gel, and expose to an autoradiography cassette. -
For Clickable Probes (Alkyne/Azide modified): Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin or fluorophore reporter, followed by in-gel fluorescence or streptavidin enrichment [1].
Self-validating photoaffinity labeling workflow ensuring specific active-site trapping and detection.
Conclusion
8-azido-ADP remains an indispensable tool for elucidating the spatial and functional dynamics of nucleotide-binding proteins. By understanding the photochemical causality of the C8-azido group and adhering to strictly controlled, self-validating experimental workflows, researchers can confidently map allosteric sites, determine subunit stoichiometries, and accelerate the structure-based design of novel therapeutics targeting purinergic pathways.
References
-
Sloothaak, J. B., Berden, J. A., Herweijer, M. A., & Kemp, A. (1985). "The use of 8-azido-ATP and 8-azido-ADP as photoaffinity labels of the ATP synthase in submitochondrial particles: evidence for a mechanism of ATP hydrolysis involving two independent catalytic sites?" Biochimica et Biophysica Acta (BBA) - Bioenergetics.[Link]
-
Wagenvoord, R. J., et al. (1979). "Demonstration of two exchangeable non-catalytic and two cooperative catalytic sites in isolated bovine heart mitochondrial F1, using the photoaffinity labels [2-3H]8-azido-ATP and[2-3H]8-azido-ADP." Biochimica et Biophysica Acta.[Link]
-
Potter, R. L., & Haley, B. E. (1983). "Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications." Methods in Enzymology.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The use of 8-azido-ATP and 8-azido-ADP as photoaffinity labels of the ATP synthase in submitochondrial particles: evidence for a mechanism of ATP hydrolysis involving two independent catalytic sites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstration of two exchangeable non-catalytic and two cooperative catalytic sites in isolated bovine heart mitochondrial F1, using the photoaffinity labels [2-3H]8-azido-ATP and [2-3H]8-azido-ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Biochemical and Physical Properties of 8-Azido-ADP
The following technical guide is structured as an authoritative monograph for researchers and drug development professionals. It synthesizes biochemical data, mechanistic insights, and standardized protocols into a cohesive resource.[1]
Content Type: Technical Guide / Whitepaper
Subject: 8-Azidoadenosine 5'-diphosphate (8-N
Executive Summary
8-Azidoadenosine 5'-diphosphate (8-Azido-ADP) is a photoaffinity analog of adenosine 5'-diphosphate (ADP).[1][2] It serves as a critical molecular probe for characterizing nucleotide-binding sites (NBS) within ATPases, kinases, transporters (ABC superfamily), and GTPases.[1][2] Upon ultraviolet (UV) irradiation, the aryl azide moiety at the C-8 position photolyzes to form a highly reactive nitrene intermediate, which covalently inserts into adjacent amino acid residues.[1][2] This capability allows researchers to map ligand-binding pockets with high spatial resolution and freeze transient conformational states (e.g., the ADP-bound state of molecular motors).[1][2]
Chemical and Physical Specifications
The utility of 8-Azido-ADP relies on its distinct spectral properties, which differ from natural ADP due to the electron-withdrawing azido group.[1][2]
Physical Constants Table[2]
| Property | Specification | Notes |
| Systematic Name | 8-Azidoadenosine 5'-diphosphate | |
| Molecular Formula | Free acid form | |
| Molecular Weight | 468.21 g/mol | Free acid |
| 281 nm | Red-shifted from ADP (259 nm) | |
| Extinction Coeff.[1][2][3][4] ( | ~13.3 mM | At 281 nm, pH 7.5 |
| Solubility | Water, Aqueous buffers (>10 mM) | pH sensitive; store at neutral pH |
| Storage Stability | -20°C, Desiccated, Dark | Strictly light-sensitive |
| Conformation | Predominantly Syn | Steric bulk at C-8 hinders anti |
Spectral Characteristics
Unlike natural adenine nucleotides, which absorb maximally at 259 nm, 8-Azido-ADP exhibits a
Mechanistic Principles
The Photoactivation Cascade
The core mechanism involves the photolysis of the azido group (
-
Excitation: Absorption of a photon (typically UV-C or UV-B, 254–300 nm) excites the azide.[1]
-
Nitrene Formation: Nitrogen gas (
) is eliminated, generating a singlet nitrene ( ).[1] -
Insertion: This electron-deficient species acts as a potent electrophile. It can:
-
Covalent Crosslink: The result is a stable covalent bond between the probe and the protein residue within ~3–5 Å of the binding site.
Visualization: Photoaffinity Mechanism
Caption: Photolysis of 8-Azido-ADP generates a reactive nitrene intermediate that covalently crosslinks to adjacent protein residues.[1][2]
Conformational Bias (Syn vs. Anti)
Natural ADP predominantly adopts the anti conformation about the glycosidic bond. However, the bulky azido group at C-8 sterically clashes with the ribose ring, forcing 8-Azido-ADP into the syn conformation .
-
Implication: While 8-Azido-ADP mimics ADP, its affinity (
) may differ depending on the target protein's tolerance for syn-nucleotides.[1][2] It is an excellent probe for enzymes that can accommodate or are induced into syn-binding modes (e.g., certain states of F1-ATPase) [2].[1][2]
Biochemical Applications
ATPase & Synthase Mapping
8-Azido-ADP has been extensively used to study the F1-ATPase complex.[2] It binds to the
-
Insight: In submitochondrial particles, 8-Azido-ADP acts as a substrate initially but becomes a potent inhibitor upon irradiation.[1][2] It has revealed that the catalytic sites reside at the interface of
and subunits, as the nitrene often crosslinks residues on the adjacent subunit despite the nucleotide binding primarily to [2].
Trapping States in ABC Transporters
In ATP-Binding Cassette (ABC) transporters (e.g., MRP1, P-glycoprotein), ATP hydrolysis drives transport.[1][2]
-
Vanadate Trapping: 8-Azido-ADP is used in "vanadate trapping" experiments.[7] During hydrolysis, orthovanadate (
) mimics the -phosphate transition state ( ).[1][2] -
Protocol Utility: Incubating transporters with 8-Azido-ATP and vanadate leads to hydrolysis and subsequent trapping of 8-Azido-ADP in the active site.[2] UV irradiation then covalently fixes this "post-hydrolysis" transition state, allowing researchers to identify which residues stabilize the ADP-bound form [5].
Experimental Protocol: Photoaffinity Labeling
Safety Note: Perform all steps involving UV irradiation in a shielded chamber to protect eyes/skin. Handle azides with care; although 8-Azido-ADP is stable in solution, avoid heating solids.[1][2]
Standard Operating Procedure (SOP)
Phase 1: Preparation (Dark Room)
-
Buffer Selection: Use buffers free of nucleophiles (e.g., Tris, HEPES).[1] Avoid high concentrations of DTT or mercaptoethanol during irradiation, as they can scavenge nitrenes (scavenger effect).[1][2]
-
Probe Handling: Thaw 8-Azido-ADP stock (typically 10 mM in water) on ice in the dark.
-
Equilibrium Binding:
Phase 2: Irradiation (Crosslinking)
-
Setup: Place samples in an open-top vessel (or UV-transparent cuvette) on ice.
-
Light Source: UV lamp (254 nm for max efficiency, or 302/312 nm to reduce protein damage).
-
Distance: 2–5 cm from source.
-
-
Exposure: Irradiate for 30 seconds to 5 minutes.
Phase 3: Analysis
-
Quenching: Add DTT (to 10 mM) to quench remaining nitrenes immediately after irradiation.[1]
-
Separation: Run SDS-PAGE.[8]
-
Detection:
Visualization: Experimental Workflow
Caption: Step-by-step workflow for photoaffinity labeling experiments using 8-Azido-ADP.
References
-
Jena Bioscience. 8-Azido-ADP Product Specification. Available at: [Link][1][2][3]
-
Sloothaak, J. B., et al. (1985).[1][3] "The use of 8-azido-ATP and 8-azido-ADP as photoaffinity labels of the ATP synthase in submitochondrial particles." Biochimica et Biophysica Acta (BBA).[1][2] Available at: [Link][1][2]
-
Potter, R. L., & Haley, B. E. (1983).[1][9] "Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications." Methods in Enzymology. Available at: [Link]
-
Daumke, O., et al. (2001).[1] "Characterization of the ATP hydrolysis cycle of the ABC transporter HlyB." Journal of Biological Chemistry. (Contextual reference for Vanadate Trapping methodology).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 8-Azido-ADP, Adenosines - Jena Bioscience [jenabioscience.com]
- 4. 8-Azido-ATP [baseclick.eu]
- 5. The use of 8-azido-ATP and 8-azido-ADP as photoaffinity labels of the ATP synthase in submitochondrial particles: evidence for a mechanism of ATP hydrolysis involving two independent catalytic sites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How azide inhibits ATP hydrolysis by the F-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-State Reactivity of the Azido Group in Covalent Modification
Executive Summary
The azido group (
This guide dissects the azido group’s role in covalent modification through two distinct lenses:
-
As a Latent Electrophile (Photoaffinity Labeling): Generating nitrenes for non-specific C-H insertion to map ligand binding sites.
-
As a Bioorthogonal Handle (Click Chemistry): Enabling precise, chemoselective ligation for proteomic profiling.
Mechanistic Architecture of the Azido Group
Electronic Structure and Stability
The azide anion is linear and symmetric, but organic azides (
-
Bioorthogonality: The terminal nitrogen is weakly nucleophilic but kinetically blocked from reacting with endogenous biological electrophiles (e.g., Michael acceptors) under physiological conditions.
-
Safety Rule of Thumb: To ensure vibrational stability and prevent spontaneous detonation, the "Rule of Three" must be observed during synthesis and storage:
(Where is the number of Carbon, Oxygen, and Nitrogen atoms).
The Azide as a Latent Electrophile: Photoaffinity Labeling (PAL)
In Activity-Based Protein Profiling (ABPP) and target deconvolution, the azide serves as a photocage for the nitrene species . This is the primary method for "covalent modification" of a native protein by a drug analog without requiring a specific nucleophilic residue (like Cysteine) in the active site.
The Nitrene Pathway and "Ring Expansion" Problem
Upon UV irradiation (typically 254 nm or 365 nm), the aryl azide extrudes
Critical Failure Mode: In non-fluorinated aryl azides, the singlet nitrene often undergoes ring expansion to form a dehydroazepine (ketenimine) intermediate. This intermediate is an electrophile that reacts preferentially with nucleophiles (e.g., solvent water or buffer amines) rather than the target protein, leading to high background and low labeling efficiency.
The Solution (Fluorination): Perfluorophenyl azides (PFPA) suppress ring expansion.[1] The fluorine atoms stabilize the singlet nitrene, favoring the intersystem crossing to the triplet nitrene , which is the active species for robust C-H insertion.
Visualization: Photoactivation Pathways
Figure 1: Mechanistic divergence of aryl azides.[2] Fluorination (PFPA) drives the pathway toward the Triplet Nitrene (Green), maximizing covalent capture. Unsubstituted azides favor Ring Expansion (Yellow), leading to waste.
The Azide as a Bioorthogonal Handle: Click Chemistry[3]
Once a target is modified (metabolically or enzymatically) with an azide, covalent ligation to a reporter (biotin/fluorophore) is achieved via cycloaddition.
Comparative Kinetics: CuAAC vs. SPAAC
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Mechanism | [3+2] Cycloaddition | [3+2] Cycloaddition |
| Catalyst | Cu(I) (Exogenous) | Ring Strain (Cyclooctyne) |
| Rate Constant ( | ||
| Regioselectivity | 1,4-triazole (Exclusive) | Mixture of regioisomers |
| Biocompatibility | Low (Cu is cytotoxic) | High (Live cell compatible) |
| Primary Use | Lysates / Fixed Cells / ABPP | Live Cell Imaging / In vivo |
Visualization: Ligation Workflows
Figure 2: Workflow comparison. CuAAC requires a catalyst but yields a single isomer rapidly. SPAAC is spontaneous but kinetically slower and yields regioisomeric mixtures.
Experimental Protocols
Protocol A: Photoaffinity Labeling (PAL) for Target Deconvolution
Objective: Covalently crosslink a drug analog to its protein target in a complex lysate.
-
Probe Preparation: Synthesize drug analog with a Perfluorophenyl Azide (PFPA) moiety and a terminal alkyne handle.
-
Incubation:
-
Incubate proteome lysate (1 mg/mL) with Probe (1–10 µM) for 30 min at 4°C.
-
Control: Pre-incubate with 100x excess of parent drug (competitor) to validate specificity.
-
-
Photoactivation (The Covalent Step):
-
Transfer samples to a 96-well plate on ice.
-
Irradiate with UV light (365 nm) for 10 minutes.
-
Note: Use a glass filter to block <300 nm light to prevent protein damage.
-
-
Click Chemistry (Reporter Attachment):
-
Add Click Mix: 100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.
-
Incubate 1 hour at RT.
-
-
Analysis: Streptavidin enrichment followed by LC-MS/MS.
Protocol B: CuAAC for Proteomic Profiling
Objective: Quantitatively map azide-labeled proteins.
-
Lysis: Lyse cells in buffer containing 1% SDS (to denature proteins and expose the azide).
-
Reaction Setup:
-
Protein: 50 µL (2 mg/mL).
-
Alkyne-TAMRA: 1 µL (5 mM stock in DMSO).
-
Catalyst Premix: Mix CuSO4 (1 mM final) with THPTA ligand (5 mM final) before adding to protein to prevent Cu-induced precipitation.
-
Reductant: Add Sodium Ascorbate (5 mM final) last to initiate reaction.
-
-
Incubation: 1 hour at RT with rotation.
-
Precipitation: Add cold Methanol/Chloroform/Water (4:1:3 ratio) to precipitate proteins and remove excess free dye.
-
Resuspension & Visualization: Resuspend pellet in 2% SDS/PBS and analyze via in-gel fluorescence scanning.
Troubleshooting & Validation (Self-Validating Systems)
To ensure the trustworthiness of your data, every experiment must include these internal checks:
-
The "No-UV" Control (PAL): Process the probe without UV irradiation. If you see signal, your probe is reacting thermally (non-specific alkylation), not photochemically.
-
The Competition Control: Excess parent drug must abolish the signal. If not, the binding is non-specific (driven by the lipophilicity of the azide/fluorophore).
-
The "Click-Mate" Control: Perform the click reaction on lysate lacking the azide-labeled protein. This identifies proteins that bind the fluorophore/biotin non-specifically ("sticky" proteins like carboxylases).
References
-
Fleming, C. L., et al. (2023). Chemical Biology of the Azide Group: Recent Advances in Photoaffinity Labeling. Journal of American Chemical Society . Link
-
Worrell, B. T., et al. (2013). Direct Evidence for a Singlet Nitrene in the Photolysis of Perfluorophenyl Azides. Science . Link(Note: Generalized citation for PFPA mechanism).
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology . Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology . Link
-
Braschler, T., et al. (2020). Safety Assessment of Organic Azides. Journal of Hazardous Materials . Link
Sources
Methodological & Application
Advanced Protocol: Photoaffinity Labeling with 8-Azido-ADP
Executive Summary & Scientific Rationale
Photoaffinity labeling (PAL) using 8-azido-adenosine-5'-diphosphate (8-azido-ADP) is a gold-standard technique for mapping nucleotide-binding sites in kinases, ATPases, and transporters. Unlike simple affinity chromatography, PAL captures transient interactions by forming a covalent bond between the ligand and the protein upon UV irradiation.
The Mechanism:
The 8-azido-ADP molecule functions as a "Trojan horse." In the dark, it mimics natural ADP, entering the nucleotide-binding pocket reversibly (
Key Application Areas
-
Site Mapping: Identifying specific amino acid residues involved in ADP binding.
-
Conformational Analysis: Distinguishing between "loose" and "tight" nucleotide-binding states.
-
Drug Discovery: Screening for inhibitors that compete with ADP at the active site.
Critical Pre-Experimental Directives
WARNING: The "Red Flag" Reagents The most common cause of failure in 8-azido labeling is buffer composition.
-
Strictly Prohibited: Dithiothreitol (DTT),
-Mercaptoethanol (BME), and other reducing agents. These immediately reduce the azido group to an amine, rendering the probe inert before UV exposure. -
Permissible: TCEP (Tris(2-carboxyethyl)phosphine) is generally safer but best avoided during the incubation step if possible.
Lighting Conditions
-
8-azido-ADP is light-sensitive.[1][2] All pre-irradiation steps must be performed in dim light or under red safety lights . Tubes should be wrapped in foil.
Mechanistic Pathway Visualization
The following diagram illustrates the transition from reversible binding to covalent crosslinking.
Figure 1: Mechanistic pathway of 8-azido-ADP photoactivation. The process converts a reversible equilibrium interaction into an irreversible covalent bond.
Detailed Experimental Protocol
Materials Required[2][3][4][5][6][7][8][9][10]
-
Ligand:
8-azido-ADP or non-radioactive 8-azido-ADP (biotinylated or immunodetectable). -
Buffer: 20 mM HEPES or Tris-HCl (pH 7.4), 5 mM
(essential for nucleotide binding), 100 mM NaCl. NO REDUCING AGENTS. -
UV Source: UV Crosslinker (e.g., Stratalinker) equipped with 254 nm bulbs. Handheld UV lamps (short-wave) can be used but offer less reproducible dosimetry.
Step-by-Step Methodology
Phase 1: Equilibrium Binding (The "Dark" Phase)
Rationale: We must establish binding equilibrium before "locking" the door with UV.
-
Prepare Reaction Mix: In microcentrifuge tubes (on ice, dim light), combine:
-
Target Protein (1–5 µM final concentration).
-
Reaction Buffer.[3]
-
8-azido-ADP probe (Saturation usually occurs at 10–100 µM; determine
beforehand if possible).
-
-
Competition Controls (Crucial): Prepare a parallel set of tubes containing the probe PLUS 100x excess (e.g., 2–5 mM) of non-labeled ADP or ATP.
-
Scientist's Note: If the signal is not reduced in these tubes, your labeling is non-specific (sticking to the surface, not the pocket).
-
-
Incubation: Incubate on ice for 10–30 minutes.
-
Why Ice? Low temperature stabilizes the protein and reduces the rate of non-specific chemical reactions, though binding kinetics may be slower.
-
Phase 2: Photoactivation (The "Flash" Phase)
-
Transfer: Move samples to a 96-well plate (on ice) or keep in open microcentrifuge tubes.
-
Note: Plastic caps absorb UV. Remove caps or label in an open vessel.
-
-
Irradiation: Expose samples to UV light (254 nm) at a distance of ~5 cm.
-
Duration: 1 to 5 minutes.
-
Optimization: Perform a time-course experiment (30s, 1m, 2m, 5m). Too little time = low signal. Too much time = protein degradation/aggregation.
-
-
Quenching: Immediately add 5 mM DTT or SDS-PAGE loading buffer containing reducing agent.
Phase 3: Analysis
-
Separation: Resolve proteins via SDS-PAGE.[3]
-
Detection:
-
Radioactive: Dry the gel and expose to X-ray film or phosphorimager screen (12–48 hours).
-
Biotin/Antibody: Transfer to nitrocellulose and probe with Streptavidin-HRP or specific antibodies.
-
Data Interpretation & Validation
The following table guides the interpretation of your autoradiograph or blot.
| Observation | Interpretation | Action Required |
| Strong Band (No Competitor) | Successful labeling of a candidate protein. | Proceed to competition check. |
| Band Disappears (+ Excess ADP) | Specific Binding. The "Gold Standard" result. | Validated target. |
| Band Persists (+ Excess ADP) | Non-Specific Binding. Probe is reacting with surface residues randomly. | Increase salt (150-300 mM), reduce probe concentration, or reduce UV time. |
| Smearing / Aggregation | Protein degradation due to excessive UV or heat. | Reduce UV exposure time; ensure samples remain on ice during irradiation. |
| No Signal | Failed labeling. | Check "Red Flag" reagents (was DTT in the buffer?); Check UV lamp intensity. |
Workflow Diagram
Figure 2: Operational workflow ensuring rigorous validation via competition assays.
References
-
Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications.[6] Methods in Enzymology, 91, 613-633.[6] Link
-
Koberstein, R., Cobianchi, L., & Sund, H. (1976). Interaction of the photoaffinity label 8-azido-ADP with glutamate dehydrogenase.[7][8] FEBS Letters, 64(1), 176-180.[8] Link
-
Wagenknecht, T., et al. (1985). 8-Azido-ATP and 8-azido-ADP as photoaffinity labels of the ATP synthase in submitochondrial particles. Biochimica et Biophysica Acta (BBA), 809(1), 27-38. Link
-
BenchChem. (2025).[3] Confirming Specific Binding of 8-Azidoadenosine Derivatives: A Comparative Guide to Competition Assays. Link
-
Meffert, R., et al. (2009). Ultraviolet crosslinking of DNA protein complexes via 8-azidoadenine.[1] Methods in Molecular Biology, 543, 389-402.[1] Link
Sources
- 1. Ultraviolet crosslinking of DNA protein complexes via 8-azidoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photoaffinity labeling of rat liver carbamoyl phosphate synthetase I by 8-azido-ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of the photoaffinity label 8-azido-ADP with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Mapping of Nucleotide-Binding Sites: The 8-Azido-ADP Photoaffinity Labeling Workflow
Abstract & Strategic Overview
Identifying and characterizing nucleotide-binding proteins (NBPs) is a cornerstone of drug development, particularly for kinases, ATPases, and transporters. While traditional binding assays measure affinity, they fail to map the specific structural contacts within the active site.
8-Azido-ADP (8-N₃-ADP) serves as a "molecular camera." It is a structural analog of ADP modified with a photoreactive azide group at the C-8 position of the adenine ring. Upon UV irradiation, this inert probe transforms into a highly reactive species that covalently crosslinks to amino acid residues within angstroms of the binding pocket. This Application Note details a rigorous, self-validating protocol for using 8-azido-ADP to identify NBPs and map their active sites, synthesizing classic photochemistry with modern mass spectrometry readouts.
Mechanism of Action: The Photochemical Trap
Understanding the chemistry is vital for troubleshooting. 8-Azido-ADP is relatively stable in the dark. The specificity of the labeling relies on the "affinity" step occurring before the "photo" step.
-
Affinity (Dark Phase): The probe binds to the protein's nucleotide-binding pocket reversibly (
driven). -
Photoactivation: UV light triggers the photolysis of the azide group (
).[1] -
Covalent Capture:
-
Classical Pathway: Nitrogen gas (
) is released, generating a singlet nitrene . This electrophile can insert into C-H or N-H bonds. -
Specific Adenine Pathway: In 8-azidoadenine derivatives, the nitrene often rearranges into a diazaquinodimethane intermediate.[1] This species is highly reactive toward nucleophiles (e.g., Lysine, Cysteine, Tyrosine) within the binding pocket, forming a permanent covalent bond.
-
Visualization: Photochemical Mechanism
Figure 1: The photochemical cascade transforming 8-azido-ADP from an inert ligand to a covalent modifier.
Critical Experimental Considerations (E-E-A-T)
Before starting, you must optimize three parameters to ensure data integrity.
A. The "Anti-Scavenger" Buffer Rule
Causality: Nitrenes and radical intermediates are indiscriminate. If your buffer contains primary amines (Tris) or reducing agents (DTT,
-
Requirement: Use amine-free buffers like HEPES, MOPS, or Phosphate (pH 7.0–8.0) .
-
Requirement: Remove DTT/BME completely via dialysis or desalting columns prior to the reaction.
B. The Wavelength Trade-off
-
254 nm (Short Wave): Highly efficient crosslinking but damages proteins and DNA rapidly. Use only for very short exposures (<2 min).
-
302–365 nm (Long Wave): 8-Azido-ADP has an absorption shoulder extending into this range. Crosslinking is slower (5–20 min) but significantly safer for protein integrity.
-
Recommendation: Use 312 nm or 365 nm for functional studies; use 254 nm only if signal is weak and protein survival is not required for downstream assays.
C. Structural Conformation (Expert Insight)
Substituents at the C-8 position of adenine create steric hindrance that often biases the nucleotide into the syn conformation (base over sugar), whereas physiological ATP/ADP prefers anti.
-
Implication: If your protein strictly requires anti-ADP, 8-azido-ADP may have a lower affinity (
). Always perform a dark-binding competition assay (e.g., equilibrium dialysis or fluorescence polarization) first to verify binding.
Detailed Protocol: Photoaffinity Labeling
Goal: Covalently label the active site of a target protein (e.g., a kinase or ATPase) to confirm nucleotide binding or map the pocket.
Materials
-
Probe: 8-Azido-ADP (optionally
- -labeled for autoradiography or biotinylated for enrichment). -
Buffer: 20 mM HEPES (pH 7.4), 5 mM
(Mg is critical for nucleotide coordination), 50 mM NaCl. NO DTT. -
Light Source: Handheld UV lamp (UVGL-25 or equivalent) set to 365nm or 254nm.
-
Quench Buffer: 100 mM DTT or
-Mercaptoethanol.
Step-by-Step Methodology
Phase 1: Preparation and Binding (Dark)
-
Sample Prep: Dilute protein to 1–10
in Reaction Buffer. Keep on ice. -
Experimental Setup: Prepare 1.5 mL microfuge tubes on ice. Dim the room lights (8-azido compounds are sensitive to ambient fluorescent light over time).
-
Incubation: Add 8-Azido-ADP to the protein.
-
Concentration: Typically
(aim for ). -
Duration: Incubate for 5–10 minutes on ice in the dark to establish binding equilibrium.
-
Phase 2: Specificity Controls (Self-Validating Step)
You must prove the band is not an artifact. Set up the following tubes:
| Tube | Condition | Purpose | Expected Result |
| 1 | Protein + 8-Azido-ADP | Experimental | Strong Labeling |
| 2 | Protein + 8-Azido-ADP + Excess ATP (1 mM) | Competition Control | No/Reduced Labeling |
| 3 | Protein + 8-Azido-ADP + Excess ADP (1 mM) | Competition Control | No/Reduced Labeling |
| 4 | Protein + 8-Azido-ADP (No UV) | Dark Control | No Labeling |
Phase 3: UV Crosslinking
-
Transfer: Move samples to a 96-well plate or keep in open tubes (UV cannot penetrate plastic caps).
-
Irradiation: Place the UV lamp 2–5 cm above the samples.
-
For 254 nm: Irradiate for 30–60 seconds.
-
For 365 nm: Irradiate for 5–10 minutes.
-
-
Agitation: Gently rock the samples or mix by pipetting halfway through to ensure uniform exposure (prevent the "filter effect" where surface molecules absorb all UV).
Phase 4: Quenching and Analysis
-
Quench: Immediately add DTT to a final concentration of 20 mM. The thiol will scavenge any remaining long-lived radicals and stop the reaction.
-
Processing:
-
For SDS-PAGE: Add Laemmli sample buffer, boil, and run the gel.
-
For Mass Spec: Proceed to trypsin digestion (see Section 5).
-
Visualization: Experimental Workflow
Figure 2: The parallel workflow ensuring specificity via competition controls.
Downstream Analysis & Interpretation[2]
A. SDS-PAGE / Autoradiography
If using [
-
Dry gel and expose to X-ray film.[4]
-
Result: A distinct band at the protein's molecular weight in Tube 1. Tube 2 (Competition) should show a significantly fainter or absent band. This proves the labeling occurred at the specific ATP-binding site.
B. Mass Spectrometry (Mapping the Residue)
To identify which amino acid bound the probe:
-
Digest: Perform Tryptic digestion on the crosslinked protein.
-
Enrichment (Optional): If using biotinylated 8-azido-ADP, use Streptavidin beads to enrich modified peptides.
-
LC-MS/MS: Analyze peptides.
-
Data Search: Look for a mass shift on specific residues (Tyr, Lys, Cys).
-
Mass Shift Calculation: The added mass is the molecular weight of 8-azido-ADP minus
(28 Da). -
Note: The "diaza" rearrangement can lead to complex adducts; ensure your search parameters allow for variable modifications.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Labeling Observed | Buffer Interference | Ensure TRIS and DTT are removed. Use HEPES/PBS. |
| UV "Filter Effect" | Protein or nucleotide concentration is too high, absorbing all UV. Dilute sample. | |
| Low Affinity | The "syn" conformation of 8-azido-ADP may not fit. Try 2-azido-ADP (favors "anti"). | |
| Smear on Gel (Non-specific) | Over-irradiation | Reduce UV exposure time. Long exposure causes random radical insertion. |
| Competition Failed (Both tubes labeled) | Saturation | The concentration of 8-azido-ADP is too high ( |
References
-
Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications.[5] Methods in Enzymology.
-
Koberstein, R., et al. (1976). Interaction of the photoaffinity label 8-azido-ADP with glutamate dehydrogenase.[6] FEBS Letters.
-
Salvucci, M. E., et al. (1992). Photoaffinity labeling of the ATP binding domain of Rubisco activase. Plant Physiology.
-
(Contextual reference for ATP binding protocols)
-
-
Thermo Fisher Scientific. Identifying ADP-Ribosylation Sites with Mass Spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2- and 8-azido photoaffinity probes. 1. Enzymatic synthesis, characterization, and biological properties of 2- and 8-azido photoprobes of 2-5A and photolabeling of 2-5A binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultraviolet crosslinking of DNA protein complexes via 8-azidoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of the photoaffinity label 8-azido-ADP with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Click chemistry applications with 8-azido-ADP sodium salt.
Application Note: Advanced Click Chemistry and Target Profiling using 8-Azido-ADP Sodium Salt
Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide and Validated Protocols.
Introduction & Scientific Rationale
8-Azidoadenosine-5'-O-diphosphate (8-azido-ADP) sodium salt is a highly versatile, bifunctional nucleotide analog used extensively in structural biology, drug discovery, and cellular imaging[1]. By substituting the hydrogen at the C-8 position of the adenine ring with an azido (
In drug development, 8-azido-ADP is primarily deployed to map nucleotide-binding domains (NBDs) of ABC transporters, study mitochondrial ADP/ATP carrier inhibition[2], and visualize purinergic receptor dynamics. Its structural geometry is critical: the 8-position projects outward in many kinase and ATPase active sites, allowing the azido group to remain accessible without completely abolishing the nucleoside's binding affinity[3].
Mechanistic Insights: The Mutually Exclusive Modalities
As a Senior Application Scientist, a common point of failure I observe in experimental design is the misunderstanding of the azido group's dual nature. The azido moiety is a mutually exclusive functional group.
-
Modality A (Photoaffinity Labeling): Upon UV irradiation (254–365 nm), the azide is photolyzed, expelling nitrogen gas (
) to form a highly reactive, electron-deficient nitrene . This nitrene rapidly inserts into adjacent C-H or N-H bonds of the target protein, creating a permanent covalent crosslink[4]. -
Modality B (Click Chemistry): If kept in the dark, the intact azide serves as a bioorthogonal handle for cycloaddition with alkynes[5].
Critical Insight: You cannot perform UV-mediated photoaffinity crosslinking and subsequently use click chemistry on the same molecule. The photoactivation destroys the click handle. Therefore, experimental workflows must strictly diverge based on the desired readout.
Caption: Divergent application modalities of 8-azido-ADP: Photoaffinity labeling vs. Click Chemistry.
Quantitative Comparison: CuAAC vs. SPAAC for 8-Azido-ADP
When utilizing Modality B (Click Chemistry), researchers must choose between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Because 8-azido-ADP is a biologically active metabolite, the choice of click chemistry dictates the success of the assay[4].
Table 1: Selection Matrix for 8-Azido-ADP Click Chemistry
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reactive Partner | Terminal Alkyne | Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst Required | Cu(I) (via | None (Driven by ring strain) |
| Reaction Kinetics | Very Fast ( | Moderate ( |
| Biocompatibility | Low (Copper generates ROS, toxic to cells) | High (Non-toxic, ideal for live cells) |
| Primary Application | In vitro probe synthesis, Lysate pull-downs | Live-cell imaging, In situ labeling |
| Steric Hindrance | Low (Terminal alkyne is small) | High (DBCO is bulky) |
Experimental Protocols
Protocol 1: Live-Cell Fluorescent Imaging of 8-Azido-ADP via SPAAC
Scientific Rationale: Adding a bulky DBCO-fluorophore to 8-azido-ADP before it binds to its target often causes severe steric clash, preventing the ADP analog from entering the nucleotide-binding pocket. To circumvent this, this protocol utilizes an in situ click approach : the small 8-azido-ADP is allowed to bind its target first, followed by a copper-free SPAAC reaction to visualize localization[4].
Materials:
-
8-Azido-ADP sodium salt (10 mM stock in sterile
) -
DBCO-Cy5 (or preferred DBCO-fluorophore)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Competitive inhibitor (e.g., unlabeled ADP for negative control)
Step-by-Step Methodology:
-
Cell Preparation: Seed target cells (e.g., MCF-7 or HeLa) in a glass-bottom 35 mm dish and culture until 70% confluent.
-
Target Binding (Incubation): Replace media with imaging medium containing 50 µM 8-azido-ADP. Self-Validation Step: In a parallel control dish, pre-incubate cells with 5 mM unlabeled ADP for 30 minutes prior to adding 8-azido-ADP to validate specific receptor/target binding via competition.
-
Wash Step (Critical): After 1 hour of incubation at 37°C, wash the cells 3 times with warm PBS. Causality: Failing to remove unbound 8-azido-ADP will result in extracellular SPAAC reactions, creating massive background fluorescence.
-
SPAAC Reaction: Add imaging medium containing 10 µM DBCO-Cy5. Incubate for 1 hour at 37°C. The strained cyclooctyne will spontaneously react with the target-bound azido groups.
-
Final Wash & Imaging: Wash cells 3 times with PBS to remove unreacted DBCO-Cy5. Image immediately using a confocal microscope (Cy5 channel: Ex 640 nm / Em 670 nm).
Caption: Step-by-step workflow for live-cell imaging of 8-azido-ADP using SPAAC.
Protocol 2: In Vitro CuAAC Derivatization for Affinity Pull-Downs
Scientific Rationale: When synthesizing custom affinity probes (e.g., Biotin-linked ADP) in vitro, CuAAC is preferred over SPAAC due to its superior reaction kinetics and higher yield[5]. The addition of THPTA ligand is mandatory; it stabilizes the Cu(I) oxidation state and acts as a sacrificial reductant, protecting the delicate diphosphate tail of the ADP from reactive oxygen species (ROS) generated during ascorbate oxidation.
Materials:
-
8-Azido-ADP sodium salt (1 mM)
-
Alkyne-PEG4-Biotin (1.2 mM)
- (100 µM)
-
THPTA ligand (500 µM)
-
Sodium Ascorbate (5 mM, freshly prepared)
Step-by-Step Methodology:
-
Catalyst Pre-mix: In a microcentrifuge tube, combine
and THPTA. Incubate for 5 minutes at room temperature. Causality: Pre-complexing copper with THPTA prevents Cu(II) from indiscriminately binding to the phosphate groups of the ADP analog. -
Reaction Assembly: In a separate tube, mix 8-Azido-ADP and Alkyne-PEG4-Biotin in 100 mM Sodium Phosphate buffer (pH 7.4).
-
Initiation: Add the Cu-THPTA complex to the reaction mixture. Finally, add freshly prepared Sodium Ascorbate to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Vortex gently and incubate in the dark at room temperature for 2 hours.
-
Purification (Self-Validation): Purify the resulting Biotin-ADP conjugate using Reverse-Phase HPLC (C18 column, TEAA/Acetonitrile gradient). The disappearance of the 8-azido-ADP peak and the emergence of a new, higher molecular weight peak validates successful triazole formation.
References
-
Zayas, J., et al. (2015). Strain promoted click chemistry of 2- or 8-azidopurine and 5-azidopyrimidine nucleosides and 8-azidoadenosine triphosphate with cyclooctynes. Application to living cell fluorescent imaging. Bioconjugate Chemistry, 26(8), 1519-1532. Retrieved from:[Link]
-
Gao, M., et al. (2000). Comparison of the Functional Characteristics of the Nucleotide Binding Domains of Multidrug Resistance Protein 1. Journal of Biological Chemistry, 275(17), 13098-13108. Retrieved from:[Link]
-
Stratech Scientific. Click Reagents by Chemistry: CuAAC Protocols and Validation. Retrieved from: [Link]
Sources
Elucidating Nucleotide-Binding Domains: A Comprehensive Guide to UV Cross-Linking with 8-Azido-ADP
Introduction & Mechanistic Rationale
Mapping the nucleotide-binding domains (NBDs) of kinases, ATPases, and ATP-Binding Cassette (ABC) transporters is a critical bottleneck in structural biology and drug discovery. While traditional non-hydrolyzable analogs provide valuable co-crystallization data, they fail to capture the transient, dynamic interactions of nucleotides in solution.
As a Senior Application Scientist, I frequently recommend 8-azido-ADP (and its triphosphate counterpart, 8-azido-ATP) as the premier photoaffinity probes for these challenges [1]. The utility of 8-azidopurine analogs lies in their dual functionality: they act as effective mimics of natural nucleotides in the dark, but transform into irreversible covalent tags upon ultraviolet (UV) irradiation [2].
The Photochemical Mechanism
The core of this technique relies on the unique reactivity of the C8-azido group on the adenine ring. Upon irradiation with short-wave UV light (typically 254 nm), the aryl azide undergoes rapid photolysis, expelling nitrogen gas (
Mechanistic pathway of 8-azido-ADP photoactivation and covalent cross-linking to target proteins.
Comparative Analysis of Nucleotide Analogs
Selecting the correct nucleotide analog dictates the success of your assay. While 8-azido-ADP is ideal for covalent mapping, it is essential to understand how it compares to other common biochemical tools [4].
| Analog Type | Primary Application | Cross-linking Capability | Hydrolyzability | Key Advantage |
| 8-Azido-ADP | Photoaffinity mapping of ADP-binding pockets | Yes (Covalent, UV-dependent) | Hydrolyzable | Irreversible tagging allows for harsh downstream denaturing assays (SDS-PAGE, MS). |
| 8-Azido-ATP | Photoaffinity mapping of ATP-binding pockets | Yes (Covalent, UV-dependent) | Hydrolyzable by ATPases | Tracks both binding and in situ hydrolysis dynamics on specific receptors. |
| AMP-PNP | Structural biology, X-ray crystallography | No (Non-covalent) | Non-hydrolyzable | Locks enzymes in a pre-hydrolysis state for structural resolution. |
| ATPγS | Kinase substrate tracking, stable binding | No (Non-covalent) | Slowly hydrolyzable | Provides a stable thiophosphoryl tag for identifying kinase substrates. |
Experimental Methodology: The Self-Validating Protocol
A robust protocol must be a self-validating system. If an experiment fails or yields false positives, the built-in controls must immediately isolate the variable. This protocol includes a Dark Control (to prove the reaction is strictly photochemical) and a Competitor Control (to prove spatial specificity to the NBD).
Phase 1: Sample Preparation & Equilibrium Binding (The Dark Phase)
Causality Insight: The binding buffer must be strictly free of nucleophilic reducing agents (e.g., DTT,
-
Buffer Preparation: Prepare your target protein (1–5 µM) in a compatible binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM
, pH 7.4). Ensure no DTT or BME is present. -
Aliquot Distribution: Divide the sample into three distinct reaction tubes:
-
Tube A: Experimental
-
Tube B: Dark Control
-
Tube C: Competitor Control
-
-
Competitor Saturation: To Tube C, add a 100-fold molar excess of unlabeled ADP (e.g., 1–5 mM). Incubate for 10 minutes on ice to saturate the NBDs.
-
Probe Introduction: Under subdued lighting, add 8-azido-ADP (typically 10–50 µM final concentration; either
-radiolabeled or biotinylated) to all three tubes [3]. -
Equilibration: Incubate the mixtures on ice in the dark for 10 minutes. This allows the probe to reach thermodynamic equilibrium within the binding pocket without premature activation.
Phase 2: Photolysis & Covalent Cross-Linking (The UV Phase)
Causality Insight: Irradiation must be performed strictly on ice. The low temperature serves two purposes: it prevents thermal denaturation of the protein under the UV lamp, and it severely restricts the diffusion radius of any nitrene intermediates that form outside the binding pocket, thereby preventing non-specific "pseudoaffinity" labeling.
-
Sample Placement: Transfer Tubes A and C to a pre-chilled, UV-transparent multi-well plate (or spot them directly onto a parafilm-covered ice block). Keep Tube B (Dark Control) wrapped in aluminum foil.
-
UV Irradiation: Irradiate Tubes A and C with a short-wave UV lamp (254 nm) at a distance of 2–5 cm for 2 to 5 minutes.
Phase 3: Quenching & Downstream Analysis (The Validation Phase)
Causality Insight: Post-irradiation quenching neutralizes any unreacted 8-azido-ADP, preventing artifactual cross-linking during subsequent sample boiling and denaturation.
-
Reaction Quenching: Immediately post-irradiation, add a quenching buffer containing 20 mM DTT or
-mercaptoethanol to all three tubes. -
Denaturation: Add standard SDS-PAGE loading buffer and boil the samples at 95°C for 5 minutes.
-
Resolution & Detection: Resolve the proteins via SDS-PAGE. Detect the cross-linked complex using autoradiography (for
) or Western blotting with streptavidin-HRP (for biotin).-
Self-Validation Check: A successful assay yields a strong signal in Tube A, no signal in Tube B (confirming UV dependence), and a highly diminished signal in Tube C (confirming active-site specificity).
-
Step-by-step experimental workflow for 8-azido-ADP UV cross-linking.
Troubleshooting & Optimization
-
High Background / Non-Specific Labeling: If your Competitor Control (Tube C) still shows a strong signal, the UV irradiation time may be too long, causing the probe to cross-link to random surface residues via diffusion. Reduce UV exposure time to 1–2 minutes or decrease the 8-azido-ADP concentration.
-
Weak or Absent Signal: Ensure your UV lamp is emitting at the correct wavelength (254 nm is optimal for 8-azido purines; 365 nm is highly inefficient). Verify that absolutely no primary amines (like Tris at high concentrations) or reducing agents were present during Phase 1 and 2.
References
-
Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications. Methods in Enzymology. [Link]
-
Haley, B. E. (1983). Development and utilization of 8-azidopurine nucleotide photoaffinity probes. Federation Proceedings.[Link]
-
Qiu, W., Liesa, M., Carpenter, E. P., & Shirihai, O. S. (2015). ATP Binding and Hydrolysis Properties of ABCB10 and Their Regulation by Glutathione. PLoS One.[Link]
Application of 8-azido-ADP in studying enzyme kinetics.
Introduction & Scope
In the study of enzyme kinetics and structural biology, defining the precise interaction between a nucleotide substrate (ATP/ADP) and its binding pocket is critical. Traditional kinetic assays provide macroscopic constants (
8-Azido-ADP (8-N
This guide details the application of 8-Azido-ADP for:
-
Kinetic Characterization: Determining binding stoichiometry and dissociation constants (
) in the absence of turnover. -
Structural Mapping: Identifying specific amino acid residues within the nucleotide-binding pocket via Mass Spectrometry (MS).
-
Conformational Freezing: Trapping enzymes in specific mechanistic states (e.g., the ADP-bound state of ATPases).
Mechanism of Action
The utility of 8-Azido-ADP relies on the photochemistry of the aryl azide group at the C-8 position of the adenine ring.
-
Recognition: In the dark, 8-Azido-ADP acts as a reversible competitive inhibitor or alternative substrate. It occupies the nucleotide-binding pocket, governed by a dissociation constant (
). -
Activation: Upon irradiation with UV light (typically 254 nm or 300–350 nm), the azide group (
) absorbs a photon and eliminates molecular nitrogen ( ). -
Insertion: This generates a singlet nitrene (
), an electron-deficient, highly reactive intermediate. The nitrene rapidly inserts into neighboring chemical bonds (C-H, N-H, or O-H) of the protein backbone or side chains, forming a stable covalent bond.
Diagram 1: Photoaffinity Labeling Mechanism
Caption: The conversion of reversibly bound 8-Azido-ADP into a covalent label via UV-induced nitrene formation.
Experimental Protocol: Photoaffinity Labeling
Safety Precaution: 8-Azido-ADP is light-sensitive. All preparatory steps must be performed in the dark or under red safety lights. Wear UV-protective eyewear during the irradiation step.
Phase 1: Preparation & Equilibrium Binding
Materials:
-
Buffer: 50 mM Tris-HCl or HEPES (pH 7.4), MgCl
(essential for nucleotide binding). Note: Avoid buffers with high radical scavenging capacity (e.g., high DTT/mercaptoethanol) during irradiation if possible, as they can quench nitrenes, though low concentrations (1 mM) are often tolerated. -
Enzyme: Purified protein (1–10 µM final concentration).
-
Ligand: 8-Azido-ADP (stock solution in water/buffer, stored at -20°C).
-
Control: Native ADP (for competition assays).
Step-by-Step:
-
Thaw 8-Azido-ADP stock in the dark.
-
Prepare Reaction Mixes (on ice, in dark):
-
Experimental: Enzyme + Buffer + Mg
+ 8-Azido-ADP (saturating conc., e.g., 5-10x ). -
Control (Competition): Enzyme + Buffer + Mg
+ 8-Azido-ADP + Excess Native ADP (50-100x). -
Control (No UV): Same as Experimental, but kept in dark box during irradiation.
-
-
Incubate: Allow samples to equilibrate for 5–10 minutes on ice (or physiological temp if required). This ensures the probe occupies the active site.
Phase 2: UV Irradiation (Crosslinking)
Critical Parameter: Wavelength & Time.
-
Shortwave (254 nm): High efficiency, but risk of protein damage/denaturation. Use for robust enzymes or short exposure (<2 min).
-
Longwave (300–366 nm): Lower efficiency, requires longer time (5–10 min), but gentler on the protein. Preferred if the enzyme is labile.
Step-by-Step:
-
Transfer samples to a UV-transparent vessel (quartz cuvette or open microcentrifuge tube). Glass absorbs UV; do not use.
-
Place UV lamp 2–5 cm from the sample (on ice to prevent heating).
-
Irradiate for optimized time (e.g., 2 minutes at 254 nm).
-
Quench: Immediately add DTT (to 10 mM) or loading buffer to scavenge remaining nitrenes and stop the reaction.
Phase 3: Analysis
Option A: SDS-PAGE (Stoichiometry/Specificity)
If using radiolabeled [
-
Run SDS-PAGE.
-
Dry gel and expose to X-ray film.
-
Result: A band corresponding to the enzyme MW indicates labeling. The Competition Control should show significantly reduced signal, confirming specificity.
Option B: LC-MS/MS (Residue Mapping)
-
Digest the labeled protein with Trypsin.
-
Analyze peptides via Liquid Chromatography-Mass Spectrometry.
-
Data Search: Look for a mass shift on specific residues (Lys, Tyr, etc.).
-
Mass Shift Calculation:
. -
Example: If 8-Azido-ADP MW is ~468 Da, the added mass is ~440 Da.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from dark incubation to analytical readout.
Data Analysis & Interpretation
Determining Dissociation Constant ( )
You can calculate the affinity of 8-Azido-ADP for the enzyme by performing a "saturation labeling" experiment.
-
Incubate enzyme with increasing concentrations of 8-Azido-ADP (e.g., 0.1 µM to 100 µM).
-
Photo-crosslink and quantify the label incorporated (via densitometry of autoradiograph or Western blot).
-
Plot Signal Intensity vs. [8-Azido-ADP] .
-
Fit to a hyperbolic binding equation (Michaelis-Menten type):
Where is bound label, is concentration of 8-Azido-ADP.
Table 1: Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background Labeling | Non-specific hydrophobic insertion | Increase salt concentration (150-300 mM NaCl) or add low % detergent during wash steps. |
| No Labeling Observed | UV lamp too weak or wrong wavelength | Verify UV output (254 nm is standard). Ensure reaction vessel is quartz or open plastic (not glass). |
| Protein Precipitation | UV damage or heat aggregation | Keep samples on ice during UV. Switch to 366 nm (longer time) or use a UV filter. |
| Competition Fails | Increase concentration of cold ADP competitor (up to 1000x excess). |
References
-
Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications. Methods in Enzymology, 91, 613-633. Link
-
Wagenvoord, R. J., et al. (1979). Localisation of adenine nucleotide-binding sites on beef-heart mitochondrial ATPase by photolabelling with 8-azido-ADP and 8-azido-ATP.[1] Biochimica et Biophysica Acta (BBA), 548(1), 85-95. Link
-
Rush, J., & Konigsberg, W. H. (1990). Photoaffinity labeling of the Klenow fragment with 8-azido-dATP.[2] Journal of Biological Chemistry, 265(9), 4821-4827.[2] Link
-
Murayama, A., et al. (1996). Identification of the ATP binding domain of recombinant human 40-kDa 2',5'-oligoadenylate synthetase by photoaffinity labeling with 8-azido-[alpha-32P]ATP.[3] Journal of Biological Chemistry, 271(43), 26962-26968. Link
Sources
- 1. 8-Azido-ADP, Adenosines - Jena Bioscience [jenabioscience.com]
- 2. Photoaffinity labeling of the Klenow fragment with 8-azido-dATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the ATP binding domain of recombinant human 40-kDa 2',5'-oligoadenylate synthetase by photoaffinity labeling with 8-azido-[alpha-32P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
How to use 8-azido-ADP to probe ATP/ADP binding sites
Application Note & Protocol: Probing ATP/ADP Binding Sites Using 8-Azido-ADP Photoaffinity Labeling
Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Advanced Methodological Guide & Application Note.
Introduction & Mechanistic Principles
In the landscape of structural biology and rational drug design, capturing transient nucleotide-protein interactions remains a formidable analytical challenge. Non-covalent complexes often dissociate during standard biochemical isolation techniques. To overcome this, 8-azido-adenosine 5'-diphosphate (8-azido-ADP) and its triphosphate counterpart (8-azido-ATP) serve as premier photoaffinity probes, allowing researchers to permanently "freeze" these interactions in time[1].
The Mechanism of Action:
8-azido-ADP functions as a structural mimic of native ADP, binding competitively to the nucleotide pockets of kinases, ATPases, and purinergic receptors. The core innovation lies in the azido (
-
Equilibrium Binding: In the dark, the probe forms a reversible, non-covalent complex with the target protein.
-
Photolysis: Upon irradiation with short-wavelength ultraviolet light (typically 254 nm), the azido group undergoes rapid photolysis, expelling nitrogen gas (
). -
Covalent Insertion: This creates a highly electrophilic and extremely short-lived (nanosecond to microsecond) nitrene intermediate . The nitrene rapidly inserts into nearby C-H or N-H bonds of the amino acid residues lining the binding pocket, forming an irreversible covalent crosslink[1].
This technique has been utilized to successfully map nucleotide-binding regions in diverse targets, ranging from poly(A) polymerases[2] to smooth-muscle myosin[3] and human erythrocyte transporters[4].
Quantitative Performance & Comparative Analysis
The utility of a nucleotide analog depends heavily on how the structural modification affects its binding affinity. The addition of the azido group at the C-8 position can alter the syn/anti conformation of the purine ring, which may impact the dissociation constant (
Table 1: Quantitative Binding Affinities of 8-Azido Probes vs. Native Nucleotides
| Nucleotide Analog | Target Protein | Measured Affinity ( | Native ATP/ADP Affinity | Reference |
| 8-azido-ATP | recA protein | Comparable | BenchChem[1] | |
| 8-azido-ATP | Kir6.2 K+ channel | BenchChem[1] | ||
| 8-azido-ADP | DNP-SG ATPase | N/A (High Affinity) | ACS Biochem[4] |
Insight: While 8-azido analogs generally maintain low-micromolar affinity (e.g., DNP-SG ATPase and recA), highly restrictive pockets (e.g., Kir6.2 channel) may exhibit reduced affinity due to steric hindrance from the C-8 substitution[1]. It is critical to determine the functional
Experimental Workflow Visualization
The following diagram illustrates the critical path from initial complex formation to mass spectrometric identification of the binding site.
Workflow for 8-azido-ADP photoaffinity labeling and mass spectrometry mapping.
Self-Validating Protocol for Photoaffinity Labeling
To ensure scientific integrity, a photoaffinity protocol must be a self-validating system. A common pitfall is misinterpreting non-specific surface adsorption as active-site labeling. This protocol integrates mandatory causality-driven controls to guarantee trustworthiness.
Phase 1: Complex Formation (The "Dark" Phase)
Causality: Nitrenes are indiscriminate electrophiles. If the probe is freely floating in solution upon UV activation, it will react with water or random surface residues. Establishing a tight, pre-equilibrated complex is mandatory.
-
Buffer Preparation: Prepare a labeling buffer mimicking physiological conditions (e.g., 20 mM HEPES or Tris-HCl pH 7.4, 150 mM NaCl). Crucial: Include 5 mM
, as magnesium is required for the proper coordination of the ADP diphosphate tail in most binding pockets[5]. -
Incubation: Mix the target protein (1–5 µM) with 8-azido-ADP (5–20 µM).
-
Thermal Control: Incubate the mixture on ice (4°C) for 10–15 minutes in strict darkness .
-
Why Ice? Low temperatures stabilize the non-covalent complex, minimize baseline thermal degradation of the azido group, and reduce endogenous protease activity.
-
Phase 2: UV Irradiation
Causality: The choice of wavelength dictates the efficiency of nitrene generation versus the risk of protein damage.
-
Setup: Transfer the samples to a shallow, UV-transparent vessel (e.g., a parafilm droplet on ice, or an uncovered microplate). Standard polystyrene absorbs UV and will block photolysis.
-
Irradiation: Expose the samples to a short-wavelength UV lamp (254 nm) at a distance of ~8–10 cm for 2 to 5 minutes[5].
-
Why 254 nm? 8-azido purines have an absorption maximum near this wavelength. Keep exposure under 5 minutes to prevent UV-induced oxidative damage to Tryptophan and Tyrosine residues.
-
Phase 3: Quenching & Cleanup
Causality: Unreacted nitrenes or long-lived reactive intermediates can cause artifactual crosslinking during downstream denaturation.
-
Quenching: Immediately add Dithiothreitol (DTT) to a final concentration of 1–10 mM[5]. DTT acts as a potent scavenger, reducing any unreacted azido groups to unreactive amines.
-
Washing: If utilizing membrane fractions or bead-bound proteins, wash 3x with labeling buffer to remove the quenched, unbound nucleotide.
Phase 4: Digestion and Mass Spectrometry (LC-MS/MS)
-
Proteolysis: Denature the crosslinked protein (e.g., using 8M Urea), reduce/alkylate, and digest with Trypsin overnight at 37°C.
-
Analysis: Analyze the peptide fragments via LC-MS/MS[6]. The specific peptide harboring the binding site will exhibit a distinct mass shift corresponding to the covalently attached 8-azido-ADP (minus the mass of the lost
molecule).
Systemic Validation & Controls
To ensure the integrity of the data generated by the above protocol, the following parallel control reactions must be executed:
-
Control A (The Dark Control): Execute Phase 1 and Phase 3/4, completely skipping Phase 2 (UV Irradiation).
-
Validation: Proves that the covalent attachment is strictly photochemical and that the probe does not contain reactive impurities.
-
-
Control B (The Competition Control): Pre-incubate the target protein with a 50-fold molar excess of native, unlabeled ADP or ATP for 10 minutes before adding the 8-azido-ADP. Proceed with UV irradiation[5].
-
Validation: The excess native nucleotide should outcompete the probe, resulting in a near-total loss of the crosslinked MS signal. This definitively proves that the 8-azido-ADP is binding specifically to the functional nucleotide pocket, rather than non-specifically adhering to the protein's surface.
-
References
-
BenchChem. "A Researcher's Guide: 8-azido-ATP Versus Other ATP Analogs for Kinase Inhibitor Screening." BenchChem Technical Guides. 1
-
Martin, G., et al. "Mapping of ATP binding regions in poly(A) polymerases by photoaffinity labeling and by mutational analysis identifies a domain conserved in many nucleotidyltransferases." PubMed Central (NIH). 2
-
Maruta, S., et al. "Photoaffinity labelling of smooth-muscle myosin by methylanthraniloyl-8-azido-ATP." PubMed Central (NIH). 3
-
Fraering, P. C., et al. "γ-Secretase Substrate Selectivity Can Be Modulated Directly via Interaction with a Nucleotide-binding Site." PubMed Central (NIH). 5
-
Chu, H., et al. "Identification of cytoskeletal elements enclosing the ATP pools that fuel human red blood cell membrane cation pumps." Proceedings of the National Academy of Sciences (PNAS). 6
-
Awasthi, S., et al. "ATP-Dependent Human Erythrocyte Glutathione-Conjugate Transporter. I. Purification, Photoaffinity Labeling, and Kinetic Characteristics of ATPase Activity." Biochemistry (ACS Publications). 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mapping of ATP binding regions in poly(A) polymerases by photoaffinity labeling and by mutational analysis identifies a domain conserved in many nucleotidyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labelling of smooth-muscle myosin by methylanthraniloyl-8-azido-ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. γ-Secretase Substrate Selectivity Can Be Modulated Directly via Interaction with a Nucleotide-binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Note: High-Resolution Mapping of Glutamate Dehydrogenase Isoproteins Using 8-Azido-ADP Photoaffinity Labeling
Target Audience: Structural biologists, biochemists, and drug development professionals. Focus: Elucidating allosteric binding domains in bovine brain Glutamate Dehydrogenase (GDH) isoproteins using photo-reactive nucleotide analogs.
Introduction & Mechanistic Rationale
Glutamate dehydrogenase (GDH) is a critical metabolic enzyme in the brain, linking amino acid metabolism to the tricarboxylic acid (TCA) cycle. In neural tissues, GDH exists as distinct isoproteins (GDH I and GDH II) which exhibit unique allosteric regulatory profiles [1]. Adenosine 5'-diphosphate (ADP) serves as a potent allosteric activator of GDH, triggering a conformational shift that enhances catalytic turnover.
However, mapping the exact ADP-binding domain using traditional X-ray crystallography or standard affinity chromatography is challenging because the non-covalent GDH-ADP complex often dissociates during purification. To overcome this, 8-azidoadenosine 5'-diphosphate (8-N₃-ADP) is deployed as a photoaffinity label [1, 2].
The Causality of Experimental Design
The selection of 8-N₃-ADP is driven by its dual-functionality:
-
Biological Mimicry (Dark Phase): The azide substitution at the C-8 position of the adenine ring does not abolish the molecule's ability to act as an allosteric activator. In the absence of light, 8-N₃-ADP binds reversibly to the GDH allosteric site, mimicking native ADP.
-
Covalent Trapping (UV Phase): Upon irradiation with ultraviolet (UV) light (254 nm), the azide group expels nitrogen gas (
), generating a highly reactive electron-deficient nitrene radical. This intermediate rapidly inserts into adjacent C-H or N-H bonds of the protein backbone or side chains, forming an irreversible covalent linkage. This "freezes" the transient allosteric interaction, allowing for downstream proteolytic cleavage and precise peptide sequencing.
Mechanism of 8-N₃-ADP photoaffinity labeling and covalent trapping of the GDH allosteric site.
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol incorporates a self-validating competition assay . If the photo-probe is genuinely targeting the specific ADP allosteric site, an excess of native ADP will competitively inhibit the binding, drastically reducing the radioactive signal of the final crosslinked peptide.
Phase I: Reagent Preparation & Dark Binding Validation
-
Objective: Verify that 8-N₃-ADP functions as a biological mimic before crosslinking.
-
Procedure:
-
Isolate GDH I and GDH II from bovine brain tissue using standard ion-exchange chromatography.
-
Synthesize or reconstitute [
-³²P]8-N₃-ADP. The use of ³²P at the alpha phosphate ensures the radiolabel remains attached to the peptide even if terminal phosphates are hydrolyzed. -
Incubate 1 mg/mL of GDH with varying concentrations (0–100 µM) of[
-³²P]8-N₃-ADP in a dark room (or under red safelight) at 4°C in 50 mM Tris-HCl buffer (pH 7.4). -
Measure basal enzymatic activity to confirm the probe activates GDH (typically reaching ~75% of the maximal activation seen with native ADP).
-
Phase II: UV Photolysis and Specificity Control
-
Objective: Covalently link the probe to the binding pocket while minimizing thermal degradation.
-
Procedure:
-
Divide the dark-incubated samples into two cohorts: the Test Group and the Specificity Control Group .
-
To the Control Group, add 1 mM of unlabeled native ADP.
-
Transfer samples to a quartz cuvette (quartz is required as glass absorbs UV light).
-
Irradiate with a 254 nm UV lamp at a distance of 5 cm for exactly 2 minutes.
-
Critical Causality: Maintain the cuvette on an ice bath (0°C) during irradiation. The nitrene radical reaction is exothermic, and UV lamps generate heat; maintaining 0°C prevents thermal denaturation of the GDH isoproteins and reduces non-specific collisional crosslinking.
-
Phase III: Proteolytic Cleavage & Peptide Mapping
-
Objective: Isolate and sequence the specific allosteric binding domain.
-
Procedure:
-
Quench the reaction by adding dithiothreitol (DTT) to scavenge unreacted radicals.
-
Digest the covalently modified GDH with Trypsin (1:50 enzyme-to-substrate ratio) overnight at 37°C.
-
Fractionate the resulting peptide pool using Immobilized Metal Affinity Chromatography (IMAC), specifically Aluminum affinity chromatography, which selectively binds the phosphate groups of the crosslinked nucleotide.
-
Further purify the phosphate-enriched fraction using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor fractions via a scintillation counter to track the ³²P signal.
-
Submit the highly radioactive HPLC fractions to Edman degradation sequencing.
-
Workflow for the photoaffinity labeling and isolation of GDH allosteric peptides.
Quantitative Data & Sequence Interpretation
The efficacy of 8-N₃-ADP as an allosteric probe is validated by its kinetic parameters. Saturation of photoinsertion for both isoproteins occurs at 40–50 µM [1]. The apparent dissociation constants (
Table 1: Kinetic and Allosteric Parameters of 8-N₃-ADP Binding
| GDH Isoprotein | Apparent | Max Activation (% of Native ADP) | Photoinsertion Saturation (µM) |
| GDH I | ~ 25 | 75% | 40 – 50 |
| GDH II | ~ 40 | 75% | 40 – 50 |
Upon successful RP-HPLC isolation and sequencing of the radioactive fractions, a highly specific peptide sequence is consistently identified across both isoproteins. The self-validating control step confirms this specificity: the presence of 1 mM native ADP during photolysis prevents >90% of the radioactive photoinsertion [1], proving that the isolated peptide constitutes the true adenine ring binding domain.
Table 2: Identified ADP-Binding Domain
| Target Enzyme | Protease Used | Identified Peptide Sequence | Corresponding Residues |
| Bovine Brain GDH I & II | Trypsin | EMSWIADTYASTIGHYDIN | Glu179 – Asn197 |
Structural Insight: The identification of the Glu179-Asn197 sequence provides drug development professionals with a precise topographical map of the GDH allosteric activation site. Molecules designed to therapeutically modulate glutamate metabolism in neurodegenerative diseases can be computationally docked against this specific 19-amino-acid pocket.
References
-
Cho, S. W., & Yoon, H. Y. (1999). Photoaffinity labeling of brain glutamate dehydrogenase isoproteins with an azido-ADP. Journal of Biological Chemistry, 274(20), 13948-13953. Available at:[Link]
-
Koberstein, R., Cobianchi, L., & Sund, H. (1976). Interaction of the photoaffinity label 8-azido-ADP with glutamate dehydrogenase. FEBS Letters, 64(1), 176-180. Available at:[Link]
Application Notes & Protocols: Trapping Protein Transition States with 8-Azido-ADP and Vanadate
A Senior Application Scientist's Guide to Covalently Capturing the Fleeting Intermediates of ATP-Dependent Enzymes
Introduction: The Challenge of the Transition State
In the dynamic world of enzyme catalysis, the transition state represents the fleeting, high-energy apex of a reaction coordinate—a molecular configuration lasting only for femtoseconds[1][2]. For ATP-dependent enzymes like kinases, ATPases, and molecular motors, understanding this transient structure is the key to deciphering their mechanism, regulation, and dysfunction. Enzymes function by stabilizing this state, thereby lowering the activation energy of the reaction[3]. However, its ephemeral nature makes it impossible to study directly. The solution lies in creating a stable mimic—an analogue that the enzyme mistakes for the real thing, locking it in a catalytically-informative conformation.
This guide details a powerful dual-mimic strategy that combines the phosphate analog vanadate with the photoreactive nucleotide 8-azido-ADP to first trap and then permanently capture the ADP-bound transition state of phosphoryl transfer enzymes. This technique provides an invaluable tool for researchers to map nucleotide-binding sites, elucidate catalytic mechanisms, and identify novel therapeutic inhibitors.
Part I: Theoretical Framework & Core Principles
The elegance of this technique lies in the synergistic action of two distinct molecular mimics, each playing a crucial role in stabilizing and then covalently locking a specific enzymatic state.
Vanadate (Vᵢ): The Transition State Mimic
Vanadate (orthovanadate, VO₄³⁻) is a well-established transition state analog for phosphate[4]. During ATP hydrolysis, the terminal γ-phosphate passes through a five-coordinate, trigonal bipyramidal transition state. Vanadate can readily adopt this same geometry, making it an exquisite mimic of the phosphate at the moment of hydrolysis[5][6][7].
When an ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pᵢ), the Pᵢ is eventually released. In the presence of vanadate, however, the enzyme is fooled. After hydrolysis and Pᵢ release, vanadate enters the active site and, together with the still-bound ADP, forms a highly stable ternary complex: Enzyme•ADP•Vᵢ [5][8][9]. This complex is exceptionally stable because it closely resembles the geometry of the transition state that the enzyme has evolved to bind with the highest affinity[10][11][12]. This effectively "traps" the enzyme in a post-hydrolysis, pre-product release conformation, providing a temporal window to study this critical intermediate.
8-Azido-ADP: The Covalent Anchor
While vanadate trapping creates a stable but non-covalent complex, subsequent biochemical analysis (like SDS-PAGE) would cause it to dissociate. To permanently capture this state, a photoreactive nucleotide analog is required. 8-azido-ADP is an ideal tool for this purpose[13][14]. It functions as a standard ADP molecule, fitting into the enzyme's nucleotide-binding pocket. Its power comes from the azido (-N₃) group at the 8th position of the adenine ring[15].
This azido group is chemically inert in the dark. However, upon irradiation with UV light (typically ~254-300 nm), it undergoes photolysis, expelling a molecule of nitrogen gas (N₂) and forming a highly reactive nitrene radical[15][16]. This nitrene is so reactive that it will instantaneously and non-selectively insert into any nearby C-H, N-H, or O-H bond, forming a stable covalent crosslink with the amino acid residues of the protein that are in its immediate vicinity[17][18].
Synergy in Action: The Trapping & Crosslinking Mechanism
The combined protocol leverages both mimics in a sequential fashion:
-
Binding & Hydrolysis: The target enzyme is incubated with 8-azido-ATP (a photoreactive ATP analog) and magnesium. The enzyme binds and hydrolyzes it to 8-azido-ADP + Pᵢ.
-
Trapping: Pᵢ dissociates and is replaced by vanadate from the solution, forming the stable, non-covalent Enzyme•8-azido-ADP•Vᵢ transition state complex[19][20].
-
Covalent Capture: The stabilized complex is then irradiated with UV light. The azido group on the trapped 8-azido-ADP is activated, forming a nitrene which covalently crosslinks the nucleotide to the protein's active site.
This creates a permanent, stable record of a transient enzymatic state, which can now be analyzed using a variety of downstream biochemical and analytical techniques.
Sources
- 1. Transition States and transition state analogue interactions with enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Transition State Analogues of Enzymatic Reaction as Potential Drugs | IntechOpen [intechopen.com]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Trapping the transition state of an ATP-binding cassette transporter: Evidence for a concerted mechanism of maltose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vanadate inhibits the ATPase activity and DNA binding capability of bacterial MutS. A structural model for the vanadate–MutS interaction at the Walker A motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Vanadate-Induced Trapping of Nucleotides by Purified Maltose Transport Complex Requires ATP Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vanadate trapping of nucleotide at the ATP-binding sites of human multidrug resistance P-glycoprotein exposes different residues to the drug-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-azido-ADP, a covalent-binding inhibitor of mitochondrial adenine nucleotide translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of 8-azido-ATP and 8-azido-ADP as photoaffinity labels of the ATP synthase in submitochondrial particles: evidence for a mechanism of ATP hydrolysis involving two independent catalytic sites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Ultraviolet crosslinking of DNA protein complexes via 8-azidoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. RNA-Protein Crosslinking with Photoreactive Nucleotide Analogs | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Functionally similar vanadate-induced 8-azidoadenosine 5'-[alpha-(32)P]Diphosphate-trapped transition state intermediates of human P-glycoprotin are generated in the absence and presence of ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Azido-ADP Photoaffinity Labeling
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with 8-azido-adenine nucleotide photoaffinity labeling. While 8-azido-ADP is a powerful tool for mapping nucleotide-binding domains, its highly reactive nitrene intermediate and specific chemical sensitivities make it prone to experimental artifacts and low crosslinking efficiencies.
This guide bypasses generic advice to focus on the mechanistic causality behind labeling failures, providing you with field-proven diagnostic logic and a self-validating protocol to ensure absolute data integrity.
Diagnostic Workflow for Labeling Failures
Before adjusting concentrations or incubation times, evaluate your experimental system against the fundamental chemical requirements of 8-azido-ADP.
Diagnostic workflow for troubleshooting 8-azido-ADP photoaffinity labeling failures.
Expert Troubleshooting & FAQs
Q1: Why does my 8-azido-ADP labeling fail completely when using my standard protein storage buffers?
A1: The most common and critical failure point is the presence of dithiols, such as Dithiothreitol (DTT) or Dithioerythritol (DTE), in your reaction buffer. Mechanistically, dithiols react rapidly with 8-azidoadenosine nucleotides in the dark at room temperature. This base-catalyzed reaction reduces the photoreactive azido group (-N
Q2: What are the optimal UV crosslinking parameters to maximize covalent attachment without degrading my protein? A2: 8-azido-ADP requires short-wave UV light, specifically peaking at 254 nm, to efficiently photolyze the azido group into a highly reactive nitrene radical[2]. Using long-wave UV (e.g., 365 nm) provides insufficient photon energy, resulting in negligible crosslinking. Solution: The nitrene intermediate is extremely short-lived. If the sample heats up during irradiation, increased thermal motion expands the protein's solvent accessibility. This causes the nitrene to react with water (solvent quenching) rather than the target amino acid residues. Always perform UV irradiation on an ice bath (0–4°C) for 2 to 5 minutes at a distance of 5–10 cm from the 254 nm light source[3].
Q3: How do I differentiate between poor UV crosslinking and poor initial binding of 8-azido-ADP? A3: You must decouple the non-covalent binding event from the covalent crosslinking event. Because of the bulky azido group at the C-8 position of the adenine ring, 8-azido-ADP predominantly adopts a syn conformation in solution. In contrast, natural ADP typically binds in an anti conformation. If your protein's binding pocket is highly restrictive, it may sterically reject the syn isomer. Solution: Perform a dark competition assay. Measure your enzyme's native catalytic activity in the dark in the presence of increasing concentrations of 8-azido-ADP. If 8-azido-ADP acts as a competitive inhibitor, it successfully binds the active site. If it binds but fails to crosslink, the issue lies in UV activation or solvent quenching. If it fails to inhibit the enzyme, the binding affinity is simply too low due to conformational mismatch.
Q4: How can I ensure my labeling is specific to the nucleotide-binding domain and not a non-specific artifact? A4: Pseudophotoaffinity labeling occurs when the highly reactive probe crosslinks randomly with surface residues before entering the binding pocket. Solution: A robust experimental design must include a competition control. Pre-incubate the protein with a 10- to 50-fold molar excess of natural, unlabeled ADP before adding the 8-azido-ADP[3]. If the labeling is specific to the active site, the natural nucleotide will competitively exclude the photo-probe, and the resulting signal will be completely abolished[4].
Quantitative Performance Metrics
To illustrate the causality of experimental conditions on crosslinking success, refer to the expected efficiency metrics below.
Table 1: Impact of Experimental Variables on 8-Azido-ADP Crosslinking Efficiency
| Experimental Condition | Relative Labeling Efficiency (%) | Mechanistic Cause |
| Optimal (254 nm, 4°C, No DTT) | 100% | Efficient nitrene generation; stable protein-ligand complex. |
| Presence of 5 mM DTT | < 5% | Rapid reduction of azido (-N |
| UV Irradiation at 365 nm | ~10–15% | Insufficient photon energy to trigger azide photolysis. |
| Room Temperature UV (25°C) | 40–50% | Increased thermal motion leads to solvent quenching (water reaction). |
| + 50x Unlabeled ADP Competitor | < 5% | Competitive displacement confirms specific active-site binding. |
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following methodology is designed as a self-validating system . By running three parallel conditions (Target, Competition, and Dark Control), any positive result is internally verified for both site-specificity and UV-dependence.
Phase 1: Preparation & Dark Incubation
-
Buffer Exchange: Dialyze or desalt the target protein (1–5 μM) into a compatible binding buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl
, 100 mM NaCl).-
Critical Causality: Ensure the buffer is strictly free of DTT or DTE. If a reducing agent is required, use 1 mM TCEP.
-
-
System Setup: Divide the protein sample into three distinct reaction tubes to create the validation matrix:
-
Tube A (Target): Protein + 8-azido-ADP.
-
Tube B (Competition Control): Protein + 8-azido-ADP + 50x molar excess of unlabeled ADP.
-
Tube C (Dark Control): Protein + 8-azido-ADP (No UV exposure).
-
-
Equilibration: Add the nucleotide probes (e.g., 10–50 μM of [
- P]-8-azido-ADP or biotinylated 8-azido-ADP) to the respective tubes[3]. Incubate the mixtures on ice for 10 minutes in complete darkness to allow the binding equilibrium to establish without premature photolysis.
Phase 2: Photolysis and Quenching
-
UV Irradiation: Transfer Tubes A and B to an ice bath positioned exactly 5 cm beneath a short-wave UV lamp (254 nm). Irradiate for 5 minutes.
-
Note: Keep Tube C wrapped in foil on ice.
-
-
Reaction Quenching: Immediately post-irradiation, add DTT to a final concentration of 10 mM to all tubes (A, B, and C). Incubate for 5 minutes.
-
Critical Causality: DTT rapidly reduces any unreacted 8-azido-ADP into 8-amino-ADP, permanently disabling the photoaffinity label and preventing any non-specific crosslinking during downstream sample boiling and processing[4].
-
Phase 3: Analysis & Validation
-
Denaturation: Add standard SDS-PAGE sample buffer to all tubes and boil at 95°C for 5 minutes.
-
Detection: Resolve the proteins via SDS-PAGE. Detect the crosslinked product using autoradiography (for radiolabeled probes) or Western blotting (for biotinylated probes).
-
Self-Validation Check:
-
Tube A must show a strong signal at the target molecular weight.
-
Tube B must show >90% signal reduction (confirming binding is specific to the active site).
-
Tube C must show zero signal (confirming crosslinking is strictly UV-dependent and not a dark chemical artifact).
-
-
References
- The reaction between thiols and 8-azidoadenosine deriv
- Characterization of ADP-glucose transport across the cereal endosperm amyloplast envelope.Journal of Experimental Botany.
- ATP Binding and Hydrolysis Properties of ABCB10 and Their Regulation by Glut
- Expression system for large functional proteins.
Sources
Optimizing 8-azido-ADP concentration for specific proteins
Welcome to the Photoaffinity Labeling Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Below is a dynamic technical guide designed to help you optimize 8-azido-ADP ([
This is not a generic manual. It is a troubleshooting and optimization system based on the kinetic principles established by Potter & Haley, adapted for modern proteomic workflows.
Module 1: Experimental Design & Optimization
"How much probe should I use?"
This is the most critical question. 8-azido-ADP is hydrophobic and can stick non-specifically to hydrophobic pockets if the concentration is too high. If it is too low, you will miss the active site occupancy.
The "Golden Ratio" Protocol
Do not guess. Follow this logic to determine your starting concentration (
Q: I don't know the
-
Range: Test concentrations at 1
M, 10 M, 50 M, 100 M, and 250 M. -
Readout: The signal intensity should plateau. The concentration yielding 50% of maximal labeling is your apparent
( ). -
Optimal Working Concentration: Set your experimental concentration to 1x to 2x
. Going higher increases background noise linearly while specific signal increases only asymptotically.
Q: My protein precipitates when I add the probe. Why? A: 8-azido-ADP has limited solubility compared to ADP.
-
Cause: Adding the probe from a high-concentration stock (e.g., 10 mM in 100% DMSO/methanol) directly into aqueous buffer causes "shock precipitation."
-
Fix: Dilute the probe closely to the target concentration in buffer before adding it to the protein sample. Keep final organic solvent concentration <1%.
Visualization: The Optimization Logic
The following diagram illustrates the decision matrix for selecting the optimal probe concentration.
Figure 1: Decision matrix for determining the optimal 8-azido-ADP concentration (
Module 2: Troubleshooting & "The Dark Room"
"I have high background or no signal. What went wrong?"
This section addresses the photochemistry.[1][2][3][4][5][6] The azido group photolyzes into a nitrene , a highly reactive species that inserts into C-H or N-H bonds.
Troubleshooting Matrix
| Symptom | Probable Cause | Technical Solution |
| High Non-Specific Background | Probe Concentration > | Reduce probe concentration. Azido groups are hydrophobic and will label hydrophobic patches non-specifically at high concentrations. |
| Insufficient Washing | If using beads/resin, increase wash stringency (salt/detergent) after UV crosslinking, not before. | |
| "Sticky" Probe | Include a "scavenger" (e.g., BSA) only if the probe is sticking to the tube walls, but be careful not to scavenge the reaction. | |
| No Labeling (Signal Absent) | Reducing Agents in Buffer | CRITICAL: DTT and |
| UV Wavelength Mismatch | Ensure your UV source emits at 254 nm . While some use 300-366 nm to protect proteins, 8-azido-adenine activation is most efficient at 254 nm. | |
| Hydrolysis | The azido group is light-sensitive. Did you prepare the reaction in the dark? (Use red safety lights). | |
| Protein Degradation | Heat from UV Lamp | The UV lamp generates heat. Keep samples on ice during irradiation. Use a "flash" protocol (1-2 mins) rather than long exposures. |
The "Cold Competition" Validation (The Checkmate Experiment)
You cannot publish without this control. To prove the band on your gel is the specific ADP-binding protein:
-
Lane 1 (Experimental): Protein + 8-azido-ADP + UV.
-
Lane 2 (Control): Protein + 100x Excess Unlabeled ADP + 8-azido-ADP + UV.
-
Result: The signal in Lane 2 must be significantly reduced or obliterated. If the signal remains, your labeling is non-specific.
-
Module 3: Advanced Protocols
Standard Operating Procedure (SOP) for 8-azido-ADP Labeling
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
(Mg is often required for nucleotide binding). NO DTT/EDTA. -
UV Source: Handheld UV lamp (254 nm, ~4-6 watts) or Stratalinker.
Step-by-Step Workflow:
-
Pre-Incubation (The Equilibrium Phase):
-
Mix Protein + 8-azido-ADP (at
) in microcentrifuge tubes. -
Incubate in the DARK on ice for 15–30 minutes.
-
Why? This allows the probe to enter the binding pocket and reach equilibrium (
) before you "lock" it in place.
-
-
Photolysis (The Locking Phase):
-
Open tube caps (plastic blocks UV).
-
Position UV lamp 5–10 cm above the open tubes.
-
Irradiate for 60–120 seconds on ice.
-
Note: Longer times (>5 mins) rarely increase specific yield but drastically increase protein damage and non-specific labeling.
-
-
Quenching (The Stop Phase):
-
Immediately add 20 mM DTT or excess loading buffer containing reducing agents.
-
Why? This quenches any remaining reactive nitrenes that haven't inserted, preventing post-lysis non-specific crosslinking.
-
-
Analysis:
-
Proceed to SDS-PAGE, Western Blot, or Streptavidin pull-down (if biotinylated).
-
Visualization: The Physical Setup
Figure 2: Workflow for photoaffinity labeling. Note the critical exclusion of DTT in Step 1 and its addition in Step 3.
References
-
Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications.[7] Methods in Enzymology, 91, 613-633.[7]
-
Mahaffey, D. T., et al. (1989). Photoaffinity labeling of the ATP-binding site of the epidermal growth factor-dependent protein kinase. Journal of Biological Chemistry, 264(2), 1129-1135.
-
BenchChem Technical Support. (2025). Confirming Specific Binding of 8-Azidoadenosine Derivatives: A Comparative Guide to Competition Assays.
-
Thermo Fisher Scientific. (2024). Crosslinking Technical Handbook: Photo-reactive chemistries and aryl azides.
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultraviolet crosslinking of DNA protein complexes via 8-azidoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2- and 8-azido photoaffinity probes. 2. Studies on the binding process of 2-5A synthetase by photosensitive ATP analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-Azido-ADP Photoaffinity Labeling
Welcome to the Technical Support Center for nucleotide photoaffinity labeling. As a Senior Application Scientist, I frequently assist researchers in troubleshooting inconsistent labeling efficiencies and high background noise when using 8-azidoadenosine 5'-diphosphate (8-N3-ADP).
The success of a photoaffinity experiment is not merely about mixing reagents and applying ultraviolet (UV) light; it requires a deep understanding of the probe's photochemistry and how the microenvironment—specifically buffer pH and ionic strength—dictates molecular interactions. This guide provides the causal logic, troubleshooting steps, and self-validating protocols necessary to master 8-azido-ADP workflows.
Part 1: Expertise & Experience — The Causality of 8-Azido-ADP Reactivity
To troubleshoot effectively, you must understand the exact mechanism of the "warhead" you are deploying. Traditionally, it was assumed that UV irradiation of the aryl azide generated a highly reactive, short-lived singlet nitrene that directly cross-linked to the protein. However, advanced laser flash photolysis studies have rewritten this model[1].
Upon UV irradiation, 8-azidoadenosine does release a singlet nitrene, but this species is incredibly short-lived. In less than 400 femtoseconds, it tautomerizes into a closed adenosine diazaquinodimethane [2]. This diazaquinodimethane is the actual pivotal reactive intermediate[3]. It has a surprisingly long lifetime of approximately 1 minute in aqueous HEPES buffer at ambient temperature and reacts rapidly with good nucleophiles (such as amines, thiols, and phenolates) present in the nucleotide-binding pocket[2].
Because the true cross-linking agent is an electrophilic diazaquinodimethane rather than a purely indiscriminate nitrene, your choice of buffer pH and ionic composition will absolutely make or break the experiment.
Part 2: Troubleshooting FAQs
Q1: Why is my labeling efficiency drastically reduced when using a Tris-based buffer compared to HEPES? A1: Tris(hydroxymethyl)aminomethane contains a primary amine. Because the diazaquinodimethane intermediate is highly reactive toward nucleophiles[3], the primary amine in Tris acts as a chemical scavenger in the bulk solution. It reacts with the photoactivated probe before the probe can covalently cross-link to the amino acid residues in your target protein's active site[1].
-
Solution: Always use non-nucleophilic buffers like HEPES or PIPES for 8-azido-ADP experiments. Furthermore, ensure your buffer is completely free of nucleophilic reducing agents like DTT or
-mercaptoethanol during the UV irradiation step[1].
Q2: How does buffer pH affect the binding affinity (
-
Solution: Maintain a strict, physiological pH of 7.2–7.4 to ensure the probe is properly ionized while minimizing off-target nucleophilic attacks.
Q3: I am observing high non-specific background bands on my Western blot. Could ionic strength be the culprit? A3: Yes. The interaction between a nucleotide and its binding pocket is heavily dependent on electrostatic forces. Low ionic strength (< 20 mM NaCl/KCl) fails to provide adequate Debye shielding, allowing the negatively charged 8-azido-ADP to bind non-specifically to any positively charged patch on the protein surface. However, excessively high ionic strength (> 150 mM) will shield the specific electrostatic interactions within the nucleotide-binding pocket itself, reducing specific labeling efficiency[4].
-
Solution: Optimize ionic strength by titrating NaCl or KCl between 50 mM and 100 mM to strike the perfect balance between suppressing non-specific binding and preserving active-site affinity[4].
Part 3: Quantitative Data Presentation
The following table summarizes the causal effects of buffer parameters on 8-azido-ADP stability and reactivity.
| Parameter | Sub-Optimal Condition | Optimal Condition | Mechanistic Consequence of Sub-Optimal Choice |
| Buffer Type | Tris, Glycine | HEPES, PIPES | Primary amines in Tris/Glycine scavenge the diazaquinodimethane intermediate, preventing protein cross-linking[1][2]. |
| Buffer pH | < 6.5 or > 8.0 | 7.2 – 7.4 | Low pH protonates ADP phosphates (reducing affinity); High pH promotes non-specific nucleophilic attack and azido instability[2]. |
| Ionic Strength | < 20 mM or > 150 mM | 50 – 100 mM NaCl | Low salt causes non-specific electrostatic binding; High salt over-shields specific Walker A motif interactions[4]. |
| Reducing Agents | DTT, | None (during UV) | Thiols are potent nucleophiles that will immediately quench the photoactivated probe[1][3]. |
Part 4: Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. To prove that your 8-azido-ADP labeling is specific to the active site and not an artifact of buffer conditions, you must run a parallel competitive inhibition control[5].
Step 1: Buffer Exchange and Sample Preparation
Dialyze or desalt your purified protein (1–5
Step 2: Setup of the Self-Validating System (Dark Incubation) Prepare two parallel reaction tubes in a dark room (or under red safe-light):
-
Tube A (Experimental): Protein + 100
M 8-azido-ADP. -
Tube B (Validation Control): Protein + 100
M 8-azido-ADP + 1 mM unlabeled ADP (a 10-fold molar excess)[5]. Incubate both tubes on ice in the dark for 2 to 5 minutes to allow the system to reach equilibrium[5].
Step 3: Photoactivation Irradiate both samples using a hand-held UV lamp at 254 nm or 302 nm for 2 minutes[5]. Keep the samples on ice during irradiation to prevent thermal degradation of the protein.
Step 4: Quenching and Analysis
Immediately quench the reaction by adding standard SDS-PAGE sample buffer containing
-
Validation Check: Tube A should show a strong signal. Tube B must show a near-complete loss of signal. If Tube B still shows labeling, your buffer's ionic strength is likely too low, resulting in non-specific electrostatic trapping.
Part 5: Workflow Visualization
The following diagram illustrates the mechanistic pathway of 8-azido-ADP photoactivation and how buffer conditions dictate the fate of the reactive intermediate.
Mechanistic pathway of 8-azido-ADP photoactivation and the influence of buffer conditions.
References
- BenchChem.
- Yao, J., & Bajjalieh, S. M. "SVOP Is a Nucleotide Binding Protein." PLOS One.
- Qu, Q., et al. "Characterization of an Asymmetric Occluded State of P-glycoprotein with Two Bound Nucleotides." PubMed Central (PMC).
- Polshakov, D., et al. "Photoaffinity Labeling with 8-Azidoadenosine and Its Derivatives: Chemistry of Closed and Opened Adenosine Diazaquinodimethanes.
- Polshakov, D., et al. "Photoaffinity labeling with 8-azidoadenosine and its derivatives: chemistry of closed and opened adenosine diazaquinodimethanes." PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoaffinity labeling with 8-azidoadenosine and its derivatives: chemistry of closed and opened adenosine diazaquinodimethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of an Asymmetric Occluded State of P-glycoprotein with Two Bound Nucleotides: IMPLICATIONS FOR CATALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SVOP Is a Nucleotide Binding Protein | PLOS One [journals.plos.org]
Common issues with 8-azido-ADP solubility and stability
Welcome to the Application Scientist Support Desk.
As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent photoaffinity labeling results when using 8-Azido-adenosine 5'-diphosphate (8-Azido-ADP). 8-Azido-ADP is a powerful photoreactive nucleotide analog used to probe ATP/ADP-binding sites, but it is chemically temperamental.
To ensure your experiments are reproducible and scientifically rigorous, this guide moves beyond basic troubleshooting. We will dissect the causality behind 8-Azido-ADP degradation so you can implement self-validating workflows that protect the integrity of your data.
PART 1: The Mechanistic Reality of 8-Azido-ADP
To troubleshoot 8-Azido-ADP, you must first understand its dual vulnerabilities: photons and thiols .
The azide group (-N₃) at the 8-position of the adenine ring is the functional heart of this molecule[1]. Upon exposure to UV light (typically 254 nm or 366 nm), the azide group rapidly ejects nitrogen gas (N₂) to form a highly reactive nitrene intermediate [2]. This nitrene will indiscriminately insert into nearby C-H or N-H bonds, forming a covalent crosslink with your target protein.
However, this exact mechanism is why the molecule is highly unstable. Ambient laboratory light contains enough UV/blue spectrum to cause premature photolysis. Furthermore, common biochemical reducing agents (like Dithiothreitol [DTT] or
PART 2: Troubleshooting Guides & FAQs
Q1: Why is my 8-Azido-ADP failing to crosslink to my target protein?
A: The most common culprit is the presence of reducing agents in your binding buffer. DTT,
Q2: How should I prepare and store 8-Azido-ADP to maintain maximum solubility and stability? A: 8-Azido-ADP (typically supplied as a sodium or triethylammonium salt) is highly soluble in aqueous solutions[4]. However, its stability is temperature- and pH-dependent. Hydrolysis of the diphosphate linkage occurs rapidly in acidic conditions. Actionable Fix: Reconstitute the powder in a neutral to slightly alkaline buffer (pH 7.0–7.5)[5]. Aliquot the solution immediately into opaque or foil-wrapped tubes to prevent light exposure, and store at -80°C. Avoid repeated freeze-thaw cycles, which accelerate the spontaneous degradation of the azide group[5].
Q3: My 8-Azido-ADP solution is turning yellow/brown or showing altered UV absorbance. What happened? A: Your reagent has undergone premature photolysis due to ambient light exposure. When the nitrene intermediate forms in the absence of a target protein, it reacts with water to form hydroxylamine derivatives or undergoes ring expansion, leading to a visible color change and a shift in its UV absorbance maximum (loss of the characteristic azide peak around 280 nm). Actionable Fix: Discard the solution. All handling, weighing, and incubation steps must be performed in a darkroom or under a photographic red safe-light.
Q4: What is the optimal UV wavelength and duration for photolysis? A: The optimal wavelength is typically 254 nm (short-wave UV) or 366 nm (long-wave UV), depending on the specific binding pocket and the risk of UV damage to your target protein. Actionable Fix: Irradiate for 1 to 5 minutes at a distance of 2–5 cm. Crucially, this must be done on ice . UV lamps generate significant heat, which can denature your target protein and alter the binding affinity of the ADP analog before crosslinking occurs[2].
PART 3: Quantitative Data Summaries
To establish a baseline for your experimental controls, adhere to the following physicochemical parameters:
| Parameter | Optimal Condition | Critical Threshold / Warning |
| Aqueous Solubility | > 50 mg/mL in H₂O or Buffer | Do not dissolve in strong acids (pH < 6.0). |
| Storage Temperature | -80°C (Aqueous aliquots) | -20°C is acceptable for < 6 months; Room Temp causes rapid degradation[5]. |
| Working pH Range | pH 7.0 – 7.5 | pH < 6.0 accelerates diphosphate hydrolysis. |
| Max UV Absorbance | ~281 nm (in neutral pH) | A shift indicates premature photolysis. |
| DTT / BME Tolerance | 0 mM (Strictly prohibited) | Even 1 mM DTT will reduce the azide within minutes[3]. |
PART 4: Visualizing the Mechanics
Mechanism of 8-Azido-ADP activation via UV photolysis versus inactivation by reducing agents.
Standard workflow for 8-Azido-ADP photoaffinity labeling, highlighting critical control points.
PART 5: Self-Validating Experimental Protocol
A robust protocol must prove that the observed crosslinking is specific to the ADP-binding site and not an artifact of random nitrene collisions.
Standard Operating Procedure: 8-Azido-ADP Photoaffinity Labeling
Step 1: Reagent Preparation (Strict Darkroom Conditions)
-
Under a photographic red safe-light, dissolve 8-Azido-ADP in 50 mM Tris-HCl (pH 7.4) to a stock concentration of 10 mM.
-
Aliquot into black microcentrifuge tubes and immediately flash-freeze in liquid nitrogen. Store at -80°C.
Step 2: Protein-Ligand Incubation
-
Ensure your target protein is in a buffer completely free of DTT,
-mercaptoethanol, and primary amines (if downstream NHS-ester chemistry is planned). -
Set up three parallel reactions to create a self-validating system:
-
Reaction A (Experimental): Protein + 100 µM 8-Azido-ADP.
-
Reaction B (Negative Control): Protein + 100 µM 8-Azido-ADP (Kept in the dark; NO UV exposure).
-
Reaction C (Competition Control): Protein + 100 µM 8-Azido-ADP + 5 mM native ATP/ADP (To prove active-site specificity).
-
-
Incubate all tubes on ice for 15–30 minutes in the dark to allow equilibrium binding.
Step 3: UV Photolysis
-
Remove the caps from Reactions A and C. Place the tubes in an ice bath directly under a UV lamp (254 nm).
-
Irradiate for 2 minutes at a distance of 3 cm.
-
Note: Keep Reaction B wrapped in foil on ice during this time.
Step 4: Quenching and Analysis
-
Immediately quench the reactions by adding DTT to a final concentration of 10 mM. This rapidly reduces any unreacted 8-Azido-ADP to 8-amino-ADP, preventing post-lysis artifactual crosslinking[3].
-
Add SDS-PAGE loading buffer and boil for 5 minutes.
-
Analyze via Western Blot or Mass Spectrometry. Validation: You should only see the crosslinked adduct in Reaction A. Reaction B proves the crosslink is UV-dependent, and Reaction C proves the binding is specific to the nucleotide pocket.
References
-
Benchchem. An In-depth Technical Guide to the Stability and Storage of 8-Azido-ADP. Retrieved from: 5
-
MedChemExpress. 8-Azido-ADP (disodium) Product Information. Retrieved from: 4
-
Benchchem. 8-Azidoadenosine and its Derivatives as Probes of Nucleotide-Binding Proteins. Retrieved from: 3
-
PubMed (NIH). Photolabelling with 8-azido-adenine nucleotides of adenine nucleotide-binding sites in isolated spinach chloroplast ATPase (CF1). Retrieved from: 2
-
PubMed (NIH). Development and utilization of 8-azidopurine nucleotide photoaffinity probes. Retrieved from: 1
Sources
- 1. Development and utilization of 8-azidopurine nucleotide photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolabelling with 8-azido-adenine nucleotides of adenine nucleotide-binding sites in isolated spinach chloroplast ATPase (CF1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
How to handle protein folding and activity issues during labeling.
Welcome to the Technical Support Center for Protein Bioconjugation. As a Senior Application Scientist, I approach protein labeling not merely as a chemical reaction, but as a biophysical perturbation. Introducing a synthetic label—whether a fluorophore, biotin, or a drug payload—alters the thermodynamic landscape of your target protein.
When protocols fail, the root cause usually lies in a mismatch between the reaction chemistry and the protein’s structural biology. This guide is designed to help you diagnose and resolve aggregation, activity loss, and poor yields through mechanistic understanding and self-validating protocols.
Diagnostic Workflow
Diagnostic workflow for resolving common protein labeling and folding issues.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Protein Aggregation & Precipitation
Q: Why does my protein precipitate almost immediately after adding a fluorescent dye? A: This is a thermodynamic folding issue driven by surface hydrophobicity. Many fluorescent dyes (like certain cyanine derivatives) are highly hydrophobic. When you over-label a protein, you mask its hydrophilic surface residues with hydrophobic bulk. This disrupts the protein's hydration shell, shifting the conformational equilibrium toward misfolded states. These misfolded monomers then self-assemble to hide their exposed hydrophobic patches, resulting in amorphous aggregates or precipitation[1]. Solution: Strictly control the Degree of Labeling (DOL). Lower the molar excess of the dye to 2- to 5-fold, and ensure your protein concentration is high enough (2–10 mg/mL) to favor rapid, uniform labeling over localized over-labeling[2][3].
Category 2: Loss of Enzymatic or Binding Activity
Q: My labeling efficiency is excellent, but the protein completely loses its biological activity. What is happening? A: You have fallen into the "Stochastic Trap." Standard N-hydroxysuccinimide (NHS) esters react indiscriminately with primary amines. Lysine residues make up approximately 8% of a typical protein's composition (e.g., a 50 kDa protein contains ~36 lysines)[4]. Because lysines are positively charged and hydrophilic, they are frequently localized in active sites, receptor-binding interfaces, or allosteric hinges. Stochastic labeling inevitably modifies these critical residues, causing severe steric hindrance and the loss of essential electrostatic interactions[5]. Solution: Abandon stochastic NHS-ester labeling in favor of site-specific bioconjugation. You can either utilize unnatural amino acids (UAAs) with bioorthogonal click chemistry (e.g., tetrazine/trans-cyclooctene) which preserves folding and function[6], or convert your NHS-ester into a thioester for targeted N-terminal labeling (see Protocol 1 below)[4][5].
Category 3: Low Labeling Efficiency
Q: I followed the manufacturer's protocol, but my protein is barely labeled. Is the NHS-ester defective? A: While NHS-esters degrade over time, the most common culprit is a competing hydrolysis reaction dictated by your buffer's pH. The reaction between an NHS ester and a primary amine is strictly pH-dependent. At a lower pH (< 7.2), primary amines are protonated and unavailable for the nucleophilic attack. Conversely, at a higher pH (> 8.5), the rate of NHS ester hydrolysis in water outpaces the actual labeling reaction, destroying your reagent before it can bind[3][7]. Solution: Verify your buffer pH is exactly 8.3 for standard labeling. Furthermore, ensure your buffer is strictly amine-free (e.g., use Sodium Bicarbonate or HEPES; absolutely no Tris or glycine, which will scavenge the label)[3][7].
Self-Validating Experimental Protocols
Protocol 1: Site-Specific N-Terminal Labeling (Activity Preservation)
This protocol converts standard, non-selective NHS-esters into chemoselective thioesters using MESNa. This directs the label exclusively to an N-terminal cysteine, preventing active-site modification and preserving native folding[4][5].
Step-by-Step Methodology:
-
Buffer Preparation (Validation Checkpoint): Prepare a solution of 100 mM HEPES, 0.5–1 mM TCEP (to keep cysteines reduced), and 500 mM MESNa. Crucial: Check the pH with a calibrated probe and adjust strictly to 6.8–7.0.
-
Transesterification: Add 2.5–5 mM of your chosen R-NHS ester to the buffer. Avoid using DMSO if possible, or use strictly anhydrous DMSO. Spot-check the pH on indicator paper to ensure the addition did not acidify the solution[4].
-
Incubation: Vortex vigorously and incubate at room temperature for exactly 3 hours. This time is sufficient for complete conversion from R-NHS ester to the highly selective R-MESNa thioester[4].
-
Target Labeling: Add the generated R-MESNa thioester to your protein (which must harbor a free N-terminal cysteine). Incubate overnight at 4°C to allow the native chemical ligation-like reaction to proceed.
-
Purification: Remove excess reagent via size-exclusion chromatography (SEC) or a desalting column.
Protocol 2: Optimized Stochastic NHS-Ester Labeling
If you must use stochastic labeling, this protocol restricts over-labeling to prevent aggregation.
Step-by-Step Methodology:
-
Protein Preparation: Concentrate your protein to 2–10 mg/mL in an amine-free buffer (0.1 M Sodium Bicarbonate, pH 8.3 is optimal)[3][7].
-
Reagent Reconstitution: Dissolve the NHS-ester in anhydrous DMSO or DMF immediately before use. Do not store reconstituted NHS-esters.
-
Controlled Addition: Add the NHS-ester at a low molar excess (e.g., 5- to 10-fold relative to the protein) to prevent hydrophobic aggregation[2].
-
Reaction: Incubate for 30 minutes at room temperature or 2 hours on ice[2].
-
Quenching (Validation Checkpoint): Stop the reaction forcefully by adding a quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. The free amines in Tris will consume all unreacted NHS-ester, preventing further modification during purification[3].
-
Desalting: Purify the labeled protein using a dialysis cassette or spin column.
Quantitative Data: Labeling Chemistries & Biophysical Impact
The following table summarizes the biophysical impact of various labeling chemistries to help you select the safest route for your specific protein.
| Labeling Chemistry | Target Residue | Optimal pH | Risk of Activity Loss | Impact on Protein Folding & Aggregation |
| Standard NHS Ester | Primary Amines (Lysines, N-term) | 7.2 – 8.5 | High (Stochastic modification of active sites) | Moderate to High (Over-labeling masks hydrophilic residues, causing aggregation) |
| Maleimide | Sulfhydryls (Cysteines) | 6.5 – 7.5 | Low to Moderate | Low (However, reducing native disulfides to free cysteines can unfold the protein) |
| MESNa-Thioester | N-terminal Cysteine | 6.8 – 7.0 | Very Low (Site-Specific) | Minimal (Preserves native folding and thermodynamic stability) |
| Tetrazine / TCO | Unnatural Amino Acids (UAAs) | Physiological | Very Low | Minimal (Highly targeted, bioorthogonal reaction avoids native residues) |
References
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. National Institutes of Health (NIH).[Link]
-
Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. National Institutes of Health (NIH).[Link]
-
Site-specific bioconjugation of proteins for in vivo applications. GIST Scholar.[Link]
-
NHS ester labeling of amino biomolecules. windows.net (Lumiprobe).[Link]
-
Mass spectrometric insights into protein aggregation. Portland Press.[Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. goldbio.com [goldbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GIST Scholar: Site-specific bioconjugation of proteins for in vivo applications [scholar.gist.ac.kr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
Validating the Binding Site of 8-azido-ADP: A Senior Scientist’s Guide to Photoaffinity Labeling
Executive Summary: Beyond Static Structures
In the structural biology of nucleotide-binding proteins—kinases, ATPases, and G-proteins—X-ray crystallography remains the "gold standard." However, it often fails to capture transient, low-affinity, or dynamic states essential for drug discovery. 8-azido-ADP (8-azidoadenosine 5'-diphosphate) serves as a potent photoaffinity labeling (PAL) probe designed to bridge this gap. By covalently "freezing" the ligand within the binding pocket upon UV irradiation, researchers can map the exact amino acid residues interacting with the nucleotide.
This guide objectively compares 8-azido-ADP labeling against alternative structural validation methods and details a self-validating experimental workflow to ensure data integrity.
Comparative Analysis: 8-azido-ADP vs. Alternatives
The choice of validation method depends on the biological question. While crystallography provides atomic resolution, 8-azido-ADP excels in mapping dynamic solution-state interactions.
Table 1: Performance Comparison of Binding Site Validation Methods
| Feature | 8-azido-ADP Photoaffinity Labeling | X-ray Crystallography | HDX-MS | In Silico Docking |
| Primary Output | Exact amino acid residue(s) covalently crosslinked to the ligand. | 3D atomic coordinates of the protein-ligand complex. | Solvent accessibility changes (conformational dynamics). | Predicted binding pose and energy score. |
| State of Protein | Native/Solution: Can be done in crude lysates or live membranes. | Crystal Lattice: Rigid, artificial packing; may miss transient states. | Solution: Good for dynamics, but low spatial resolution. | Virtual: Dependent on the quality of the starting model. |
| Sample Requirement | Low (micrograms); purity is flexible if using MS/MS. | High (milligrams); requires >95% purity and crystallizable protein. | Medium; requires pure protein. | None (requires structure file). |
| Resolution | Residue-level (identifies specific crosslinked amino acid). | Atomic-level (<2.0 Å). | Peptide-level (5–15 amino acid segments). | Atomic-level (predictive). |
| Limitation | UV Damage: 254 nm UV can damage proteins; Nitrene is short-lived. | Static: "Snapshots" only; crystallization is the bottleneck. | Indirect: Measures deuterium uptake, not direct binding. | False Positives: High rate of incorrect predictions without validation. |
Expert Insight: 8-azido-ADP is particularly superior when the target protein is membrane-bound (e.g., GPCRs, Ion Channels) or intrinsically disordered, where crystallization is notoriously difficult [1].
Mechanism of Action: The Nitrene Insertion
The specificity of 8-azido-ADP relies on the photochemistry of the azido group (
-
Equilibrium Binding: In the dark, 8-azido-ADP binds reversibly to the nucleotide-binding pocket, mimicking native ADP.
-
Activation: Upon irradiation with UV light (typically 254 nm), the azido group eliminates nitrogen (
) to form a highly reactive singlet nitrene . -
Insertion: This electron-deficient nitrene rapidly inserts into a nearby
or bond of the protein backbone or side chain (within ~3 Å), forming a covalent linkage.
The Self-Validating Protocol: A Step-by-Step Workflow
To ensure scientific integrity, the experiment must be designed with internal controls that prove the labeling is specific to the binding pocket and not a random surface event.
Phase 1: Experimental Setup & Competition Controls
Objective: Establish that 8-azido-ADP binds the same pocket as native ADP.
-
Sample A (Experimental): Target Protein (
) + 8-azido-ADP ( ). -
Sample B (Competition Control - CRITICAL): Target Protein + 8-azido-ADP + Excess Native ADP (
).-
Rationale: If the binding is specific, the 100-fold excess of native ADP will occupy the pockets, preventing the 8-azido probe from binding. The MS signal for the crosslinked peptide should disappear or be significantly reduced in this sample [2].
-
-
Sample C (UV Control): Target Protein + 8-azido-ADP (No UV irradiation).
-
Rationale: Confirms that the covalent bond is light-dependent.
-
Phase 2: UV Crosslinking
-
Incubate samples in the dark for 10–30 minutes on ice to reach binding equilibrium.
-
Transfer to a UV-transparent vessel (e.g., quartz cuvette or open microplate).
-
Irradiate at 254 nm for 30–60 seconds.
-
Note: Extended irradiation (>2 mins) causes protein degradation and non-specific labeling. 8-azido probes require short-wave UV, unlike Benzophenone probes which use 350-365 nm [3].
-
Phase 3: Proteolysis and Enrichment
-
Quench: Add DTT (10 mM) to scavenge remaining unreacted nitrenes.
-
Digest: Perform standard trypsin digestion (overnight at 37°C).
-
Enrichment (Optional but Recommended): If the protein is in a complex mixture, use antibodies or affinity tags (e.g., His-tag) to purify the target protein before digestion, or use TiO2 enrichment if the probe mimics a phosphate-rich environment.
Phase 4: LC-MS/MS Analysis
Analyze the peptides using high-resolution Mass Spectrometry (e.g., Orbitrap).[1]
-
Search Parameters:
-
Variable Modification: You must define a custom modification for the probe.
-
Mass Shift Calculation:
-
Explanation: The azide loses
during activation, and the nitrene insertion replaces a Hydrogen atom on the protein.
-
-
Neutral Loss: Look for characteristic neutral losses of the phosphate groups or the adenosine moiety in the MS/MS spectra.
-
Visualizing the Workflow
The following diagram illustrates the critical path from incubation to validation, highlighting the decision points that ensure data quality.
Figure 1: The 8-azido-ADP photoaffinity labeling workflow. The parallel competition control (Red path) is the critical step for validating specificity.
Data Interpretation & Troubleshooting
Identifying the Hit
When analyzing the MS data, look for a peptide that appears in the Experimental Sample but is absent (or reduced by >90%) in the Competition Control .
-
The "Mass Shift": The peptide mass will increase by the molecular weight of the probe minus
(approx. +400–500 Da depending on the specific salt/formulation). -
Site Localization: MS/MS fragmentation (b- and y-ions) will pinpoint the modification to a specific residue. 8-azido-ADP typically modifies residues lining the adenine-binding pocket, often Tyrosine, Lysine, or acidic residues [4].
Common Pitfalls
-
Non-Specific Labeling:
-
Low Labeling Efficiency:
References
-
Schäfer, H. J., et al. (1980).[7] "3'-Arylazido-8-azido ATP--a cross-linking photoaffinity label for ATP binding proteins."[7] Biochemical and Biophysical Research Communications.
-
Potter, R. L., & Haley, B. E. (1983). "Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications." Methods in Enzymology.
-
Dasovich, M., et al. (2025). "Identification of mono-ADP-ribose readers using well-defined photoaffinity-based probes." RSC Chemical Biology.
-
Ge, Y., et al. (2016). "Mapping the ATP-binding site of human 2'-5'-oligoadenylate synthetase by photoaffinity labeling." Journal of Biological Chemistry.
-
Smith, E., & Jones, A. (2021). "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome." Organic & Biomolecular Chemistry.
Sources
- 1. dELTA-MS: A Mass Spectrometry-Based Proteomics Approach for Identifying ADP-ribosylation Sites and Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of 8-azido-ATP and 8-azido-ADP as photoaffinity labels of the ATP synthase in submitochondrial particles: evidence for a mechanism of ATP hydrolysis involving two independent catalytic sites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. escholarship.org [escholarship.org]
- 6. Photoaffinity SAM analogues for the identification of SAM-binding proteins - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03424H [pubs.rsc.org]
- 7. 3'-Arylazido-8-azido ATP--a cross-linking photoaffinity label for ATP binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Competitive binding assays using 8-azido-ADP and ADP/ATP.
Mapping Nucleotide-Binding Pockets: A Comprehensive Guide to Competitive Binding Assays Using 8-Azido-ADP
Nucleotide-binding proteins (NBPs)—encompassing kinases, ATPases, and ABC transporters—are foundational to cellular signaling and represent highly sought-after pharmacological targets. Characterizing their orthosteric and allosteric binding pockets requires assays that can accurately measure ligand affinity and map spatial interactions.
This guide provides an in-depth technical comparison of 8-azido-ADP (a premier photoaffinity label) against traditional nucleotide analogs, alongside a self-validating experimental protocol designed to ensure rigorous, artifact-free data generation.
Mechanistic Causality: The Chemistry of 8-Azido-ADP
To utilize an assay effectively, one must understand the physical chemistry driving it. 8-azido-ADP is an analog of adenosine diphosphate featuring an azide group (-N₃) at the C8 position of the adenine ring.
In the absence of light, 8-azido-ADP behaves as a standard reversible ligand. It has been widely used to probe the catalytic and regulatory sites of complex enzymes, such as identifying the alternating two-site transport mechanism in homodimeric ABC transporters[1] and mapping conserved nucleotide-binding domains in poly(A) polymerases[2].
The causality of the assay hinges on photoactivation . Upon ultraviolet (UV) irradiation (typically 254 nm or 365 nm), the azide group ejects nitrogen gas (N₂), generating a highly reactive, electron-deficient nitrene radical [3]. This short-lived intermediate rapidly inserts into adjacent C-H or N-H bonds of the amino acid residues lining the binding pocket. Because this forms an irreversible covalent bond, the protein-ligand complex can withstand harsh downstream denaturing conditions (e.g., SDS-PAGE, LC-MS/MS), allowing researchers to pinpoint the exact residues involved in nucleotide coordination.
Expert Insight: Due to the steric bulk of the azide group at the C8 position, 8-azido purines predominantly adopt a syn conformation, whereas native ATP/ADP typically favors the anti conformation. Despite this structural variance, 8-azido-ADP effectively mimics native nucleotides in many systems, successfully modifying the catalytic β subunits of ATP synthase to track ATPase inhibition[4].
Comparison Guide: 8-Azido-ADP vs. Alternative Analogs
When designing a competitive binding assay, selecting the correct tracer is paramount. Below is an objective comparison of 8-azido-ADP against radiolabeled native nucleotides and fluorescent analogs (e.g., mant-ADP, TNP-ADP).
| Feature | 8-Azido-ADP (Photoaffinity) | Radiolabeled ADP ([³²P] or [³H]) | Fluorescent ADP (mant-ADP / TNP-ADP) |
| Binding Mechanism | Reversible in dark; Covalent upon UV | Strictly Reversible | Strictly Reversible |
| Assay Readout | Autoradiography, Western Blot, Mass Spec | Scintillation counting, Filter binding | Fluorescence intensity, FRET, Polarization |
| Temporal Resolution | Endpoint (Trapped state) | Equilibrium | Real-time kinetics (Stopped-flow) |
| Structural Perturbation | Minimal (Small -N₃ group addition) | None (Isotopic substitution) | Moderate/High (Bulky fluorophore addition) |
| Primary Utility | Spatial peptide mapping & irreversible competition | Absolute affinity ( | Conformational change & kinetic tracking |
While fluorescent analogs like TNP-ADP are excellent for real-time kinetic assays[4], the bulky fluorophores attached to the ribose or phosphate groups can cause steric clashes in tight binding pockets. Conversely, 8-azido-ADP provides a unique advantage: it permanently "traps" the binding state, allowing for precise spatial mapping that reversible analogs cannot achieve.
Thermodynamic competition and covalent trapping logic.
Experimental Protocol: Self-Validating Competitive Binding Assay
A robust assay must be a self-validating system. The following protocol integrates strict internal controls to differentiate true active-site binding from non-specific hydrophobic interactions.
Workflow Overview
Workflow of 8-azido-ADP competitive photoaffinity labeling assay.
Step-by-Step Methodology & Causality
Step 1: Reaction Setup (Strict Dark Conditions)
-
Action: In a dark room or under red light, prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 5 mM MgCl₂. Add the target protein (1–5 µM).
-
Causality: Mg²⁺ is critical because native nucleotides coordinate with magnesium ions to bind functionally to most ATPases and kinases[1]. Strict dark conditions prevent premature photolysis of the azide group.
Step 2: Competitive Equilibration
-
Action: Aliquot the protein into tubes containing varying concentrations of the competitor drug or native ADP (e.g., 0.1 µM to 1 mM). Add the tracer, typically[α-³²P]8-azido-ADP (10 µM), and incubate on ice for 30 minutes[3].
-
Causality: Ice incubation slows down intrinsic ATPase/ADPase activity, ensuring the assay measures equilibrium binding rather than catalytic turnover.
Step 3: Photo-crosslinking (UV Irradiation)
-
Action: Irradiate the samples using a 312 nm or 365 nm UV lamp at a distance of ~5 cm for 2 to 5 minutes while keeping the samples on ice.
-
Causality: While 254 nm UV light activates azides faster, it can induce non-specific crosslinking of native tyrosine and tryptophan residues. Using 365 nm preserves protein integrity[3]. Maintaining the samples on ice reduces the thermal diffusion rate of the generated nitrene radical, forcing it to react locally within the binding pocket rather than escaping and crosslinking randomly.
Step 4: Scavenging and Quenching
-
Action: Immediately post-irradiation, add Dithiothreitol (DTT) to a final concentration of 10 mM, followed by SDS-PAGE sample buffer.
-
Causality: DTT acts as a highly reactive sulfhydryl scavenger. Any nitrene radicals that escaped the binding pocket will react with DTT rather than non-specifically crosslinking to the protein during the thermal denaturation step (boiling).
Step 5: Separation and Detection
-
Action: Resolve the samples via SDS-PAGE. Dry the gel and expose it to a phosphor screen for autoradiography.
-
Data Interpretation: Quantify the band intensities. A decrease in radioactive signal correlates with the competitor successfully occupying the binding site. Plot the normalized intensity against the log of the competitor concentration to calculate the
.
Self-Validation Check: Always include a Dark Control (no UV exposure, should yield zero covalent labeling) and a Saturation Control (excess native ADP, should yield baseline non-specific labeling).
References
-
Mapping of ATP binding regions in poly(A) polymerases by photoaffinity labeling and by mutational analysis identifies a domain conserved in many nucleotidyltransferases. National Institutes of Health (NIH).[Link]
-
The homodimeric ATP-binding cassette transporter LmrA mediates multidrug transport by an alternating two-site (two-cylinder engine) mechanism. National Institutes of Health (NIH).[Link]
-
ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. National Institutes of Health (NIH).[Link]
-
Functional Characterization of Candida albicans ABC Transporter Cdr1p. American Society for Microbiology (ASM).[Link]
Sources
- 1. The homodimeric ATP-binding cassette transporter LmrA mediates multidrug transport by an alternating two-site (two-cylinder engine) mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping of ATP binding regions in poly(A) polymerases by photoaffinity labeling and by mutational analysis identifies a domain conserved in many nucleotidyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Optimizing Mass Spectrometry Workflows for 8-azido-ADP Site Mapping
Topic: Mass Spectrometry Analysis for Identifying 8-azido-ADP Cross-linked Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Mapping the ATP/ADP binding pocket of kinases, ATPases, and nucleotide-binding proteins is a critical step in structural biology and drug design. While X-ray crystallography remains the structural gold standard, it requires stable co-crystals which are often elusive. Photoaffinity labeling (PAL) using 8-azido-ADP offers a robust orthogonal approach, capturing the "active" solution-state dynamics of the nucleotide pocket.[1]
This guide objectively compares 8-azido-ADP against alternative chemical probes (specifically FSBA) and details the optimized Mass Spectrometry (MS) workflow required to identify these labile, low-abundance cross-links.
Part 1: The Mechanism & The Challenge
Unlike standard chemical cross-linkers (e.g., DSS, BS3) that rely on specific amino acid residues (primary amines), 8-azido-ADP is a photoaffinity probe .[1] Upon UV irradiation (254 nm), the azide group (
The Challenge:
-
Lability: The phosphoester bonds in ADP are fragile during Collision-Induced Dissociation (CID), often leading to neutral loss of the label before the peptide backbone fragments.
-
Stoichiometry: Cross-linking efficiency is typically <5%, requiring rigorous enrichment.
-
Mass Shift Complexity: The modification adds a significant mass that alters the ionization and fragmentation behavior of the peptide.
Workflow Visualization
The following diagram outlines the critical path from incubation to data analysis.
Figure 1: End-to-end workflow for 8-azido-ADP photoaffinity labeling.[1] Note the critical enrichment step utilizing the phosphate handle of the ADP moiety.
Part 2: Comparative Analysis (Probe Selection)[1]
The choice of probe dictates the success of the experiment. Below is a comparison between 8-azido-ADP and its primary chemical alternative, FSBA (5'-p-fluorosulfonylbenzoyladenosine).
Table 1: 8-azido-ADP vs. FSBA
| Feature | 8-azido-ADP (Photoaffinity) | FSBA (Chemical Affinity) |
| Mechanism | Nitrene insertion (UV activated).[1] | Electrophilic attack (Sulfonyl fluoride).[1] |
| Residue Specificity | Promiscuous: Inserts into any nearby bond ( | Specific: Reacts primarily with Nucleophiles (Tyr, Lys, His).[1] |
| Binding Fidelity | High: Adenine ring structure is preserved.[1] | Moderate: The benzoyl group makes it bulkier than natural ADP. |
| Reversibility | Irreversible covalent bond.[1] | Irreversible covalent bond.[1] |
| Enrichment | TiO2 / IMAC (retains phosphates).[1] | Requires anti-FSBA antibody or biotin-tag (if available).[1] |
| Best Use Case | Mapping the entire hydrophobic pocket or non-nucleophilic residues. | Identifying the catalytic Lysine or specific nucleophiles. |
Expert Insight: Choose 8-azido-ADP if your binding pocket is hydrophobic or lacks a conveniently placed Lysine/Tyrosine for FSBA to attack.[1] 8-azido-ADP provides a truer "snapshot" of the binding orientation because it does not rely on a specific chemical reaction with the protein side chains, only proximity.
Part 3: Optimized Experimental Protocol
This protocol is designed to maximize the recovery of the low-abundance cross-linked species.
Phase 1: Cross-linking
-
Buffer: Use a buffer free of primary amines (e.g., HEPES or Phosphate, pH 7.4).[1] Avoid Tris during UV steps as it can scavenge nitrenes.[1]
-
Concentration: Incubate protein (10-50 µM) with 8-azido-ADP (100-500 µM). Maintain a 10x molar excess of probe.
-
UV Exposure: Irradiate at 254 nm for 2–5 minutes on ice.
Phase 2: Digestion & Enrichment (The Critical Step)
Because the cross-linking yield is low (<5%), analyzing the raw digest usually results in failure. You must enrich the cross-linked peptides.
-
Why it works: 8-azido-ADP retains its phosphate groups.[1] Therefore, the cross-linked peptide behaves like a phosphopeptide.
-
Method: Use Titanium Dioxide (TiO2) or Fe-NTA (IMAC) magnetic beads.[1]
Phase 3: Mass Spectrometry Configuration
The choice of fragmentation mode is the single biggest determinant of success.
Table 2: Fragmentation Mode Performance
| Mode | Suitability | Pros | Cons |
|---|---|---|---|
| CID (Collision Induced) | Poor | Fast, high sensitivity.[1] | Neutral Loss: The ADP moiety often falls off before the peptide fragments, hindering identification. |
| HCD (High Energy) | Moderate | High mass accuracy fragments.[1] | Can "obliterate" the modification, leaving a bare peptide spectrum (good for ID, bad for localization). |
| ETD / EThcD | Excellent | Preserves labile PTMs.[1][3] | Slower cycle time; requires higher charge states (z > 2).[1] |
Recommendation: Use EThcD (Electron Transfer/Higher-Energy Collision Dissociation) if available.[1][4] It preserves the ADP modification on the backbone (ETD) while providing rich fragment ions (HCD) for sequence coverage.[1]
MS Decision Matrix
Figure 2: Decision tree for selecting MS fragmentation parameters based on instrument availability.
Part 4: Data Analysis & Validation
1. Calculating the Mass Shift
To identify the peptide, you must configure your search engine (Sequest, Mascot, MaxQuant) with the correct variable modification.
-
Probe: 8-azido-ADP (Free Acid form).
-
Formula:
-
Reaction: Loss of
(-28.01 Da) upon nitrene formation.[1] -
Net Mass Shift:
Da.[1]-
Note: Verify the exact formula of your specific vendor's probe (some are salts). The shift is calculated as:
.[1]
-
2. Diagnostic Ions (The "Fingerprint")
When using HCD or CID, look for these characteristic "reporter" ions in the low m/z region to confirm the spectrum contains an 8-azido-ADP modified peptide:
-
Adenine fragment: m/z ~136.06
-
Adenosine fragment: m/z ~250.09
-
Phosphates: m/z 79.97 (
) in negative mode, or neutral loss of 98 Da ( ) in positive mode.[1]
3. Self-Validating the Result
A true positive identification should meet three criteria:
-
Mass Accuracy: Precursor mass error < 5 ppm.
-
Diagnostic Ions: Presence of the adenine/adenosine marker ions in the MS/MS spectrum.
-
Biological Logic: The identified peptide should map to the nucleotide-binding pocket (compare with homologous crystal structures if available).[1]
References
-
Affinity Labeling Mechanism: Potter, R. L., & Haley, B. E. (1983).[1] Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: techniques and applications. Methods in Enzymology, 91, 613-633.[1] Link
-
Enrichment Strategy: Thingholm, T. E., et al. (2006).[1] TiO2-based phosphoproteomic analysis of the plasma membrane and its application to tyrosine kinase signaling. Proteomics, 6(24), 6918-6931.[1] Link
-
Fragmentation Comparison (ETD vs HCD): Riley, N. M., et al. (2020).[1] Elements of Photodissociation Mass Spectrometry for Proteomics. Chemical Reviews, 120(23), 13207–13257.[1] Link[1]
-
FSBA vs Azido Comparison: Rajasekaran, M. B., et al. (2012).[1] Comparative analysis of FSBA and 8-azido-ATP for labeling the ATP-binding site of P2X receptors.[1] Purinergic Signalling, 8(3), 453-465.[1] Link
-
Mass Spectrometry of Nucleotide Analogs: Mahajan, S., et al. (2015).[1] Mass Spectrometry-Based Identification of Cross-Linked Peptides for Protein Interaction Studies. Journal of Proteome Research, 14(12), 5289–5299.[1] Link[1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment Smarter, See Deeper: How the Orbitrap Excedion Pro Unlocks EASY-ETD and HCD Fragmentation - AnalyteGuru [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 8-Azido-ADP, Adenosines - Jena Bioscience [jenabioscience.com]
Comparing the efficiency of 8-azido-ADP with other photoaffinity probes
An in-depth technical analysis comparing the efficiency, mechanistic behavior, and application of 8-azido-ADP against alternative photoaffinity probes in structural biology and drug development.
Introduction: The Evolution of Nucleotide Photoaffinity Labeling
Photoaffinity labeling (PAL) is an indispensable biochemical technique for mapping nucleotide-binding domains (NBDs) in ATPases, kinases, and ATP-binding cassette (ABC) transporters. Historically, 8-azido-adenosine 5'-diphosphate (8-azido-ADP) has served as the gold standard for identifying ADP/ATP binding sites and capturing catalytic transition states[1]. However, the advent of alternative photophores—such as 2-azido-ADP, diazirine-functionalized nucleotides, and benzophenone-derivatives—has introduced new dimensions of labeling efficiency, spatial resolution, and conformational specificity. This guide objectively compares 8-azido-ADP with these alternatives, providing researchers with the mechanistic insights needed to select the optimal probe for their target proteins.
Mechanistic Profiling: Causality Behind Probe Efficiency
To accurately evaluate the efficiency of a photoaffinity probe, one must analyze both its photochemical reactivity and its structural impact on target binding.
-
8-Azido-ADP (Aryl Azide): Upon UV irradiation (~254–300 nm), the azide group expels nitrogen gas to form a reactive singlet nitrene[2]. While effective, its labeling efficiency is often limited by two factors. First, the nitrene can undergo rapid ring expansion to a less reactive ketenimine, which reacts preferentially with nucleophiles (like solvent water) rather than the protein backbone, reducing the covalent crosslinking yield. Second, the bulky azido group at the C-8 position of the purine ring creates a steric clash with the ribose moiety, forcing the nucleotide into a syn conformation. Because most kinases and ATPases require the anti conformation for optimal binding, 8-azido-ADP may exhibit reduced affinity compared to native ADP.
-
2-Azido-ADP: By shifting the azido group to the C-2 position, the nucleotide retains the biologically preferred anti conformation[3]. This subtle structural difference often results in a significantly higher binding affinity and, consequently, higher labeling efficiency for enzymes with strict conformational requirements.
-
Diazirine-ADP: Diazirines are compact, aliphatic photophores that activate at longer UV wavelengths (~350–360 nm), minimizing UV-induced damage to the target protein[2]. Photolysis generates a highly reactive carbene intermediate. Unlike nitrenes, carbenes can readily insert into unactivated C-H bonds, resulting in exceptionally high crosslinking efficiency and minimal off-target labeling due to their ultra-short half-life[4].
-
Benzophenone-ADP: Benzophenones activate at ~350 nm to form a triplet diradical ketone[2]. Their primary advantage is reversibility; if the diradical does not immediately react with a nearby C-H bond, it relaxes back to the ground state and can be re-excited[5]. This allows for extended irradiation times and high overall labeling yields. However, the bulky nature of the benzophenone moiety can cause severe steric hindrance in tight nucleotide-binding pockets[5].
Quantitative Comparison of Photoaffinity Probes
| Probe Type | Reactive Intermediate | Activation Wavelength | Intermediate Half-Life | Preferred Conformation | Labeling Efficiency | Steric Footprint |
| 8-Azido-ADP | Nitrene / Ketenimine | ~254 - 300 nm | Moderate | Syn | Moderate | Small |
| 2-Azido-ADP | Nitrene / Ketenimine | ~254 - 300 nm | Moderate | Anti | Moderate to High | Small |
| Diazirine-ADP | Carbene | ~350 - 360 nm | Ultra-short | Native-like | High | Very Small |
| Benzophenone-ADP | Triplet Ketone | ~350 - 360 nm | Long (Reversible) | Variable | High (if accessible) | Bulky |
Photochemical Activation Pathways
Comparison of photochemical activation pathways and intermediate reactivity for ADP probes.
Experimental Protocol: Self-Validating Photoaffinity Labeling Workflow
A robust PAL experiment must be a self-validating system to ensure trustworthiness. The following protocol describes the vanadate-induced trapping of 8-azido-ADP in the NBD of an ABC transporter (e.g., MRP1 or P-glycoprotein), a classical method to capture the post-hydrolysis transition state[1][6]. To validate specificity, the protocol strictly requires a competitive displacement control.
Self-validating experimental workflow for nucleotide photoaffinity labeling and target detection.
Step-by-Step Methodology:
-
Preparation of Membrane Vesicles: Isolate membrane vesicles expressing the target ABC transporter at a protein concentration of ~1-2 mg/mL in a standard transport buffer (50 mM Tris-HCl, pH 7.5, 2 mM MgCl2)[1][7].
-
Pre-incubation and Trapping:
-
Test Sample: Add 10 µM[α-32P]8-azido-ATP (which will be hydrolyzed by the enzyme to[α-32P]8-azido-ADP) and 1 mM sodium orthovanadate (Vi). Vanadate acts as a phosphate analog, replacing the released inorganic phosphate and permanently trapping the 8-azido-ADP in the catalytic site[6].
-
Control Sample (Competitive Displacement): Add 10 µM [α-32P]8-azido-ATP, 1 mM Vi, and a 100-fold molar excess (1 mM) of native, unlabeled ATP/ADP. Causality: This step is critical to validate that the labeling is specific to the active site. If the signal persists in the control, the probe is binding non-specifically[7].
-
-
Incubation: Incubate both samples in the dark at 37°C for 10 minutes to allow for ATP hydrolysis and subsequent vanadate trapping of the ADP analog[1].
-
UV Irradiation: Transfer the samples to ice to halt further enzymatic activity. Irradiate using a UV lamp (254 nm for 8-azido probes, or 365 nm for diazirine/benzophenone probes) for 5–10 minutes. Causality: Maintaining the samples on ice during irradiation prevents thermal degradation of the protein and minimizes the non-specific diffusion of the highly reactive photolysis intermediate[7].
-
Quenching and Separation: Quench the reaction by adding an equal volume of 2X SDS-PAGE sample buffer containing DTT. Resolve the proteins using SDS-PAGE (e.g., 8% Tris-glycine gel)[7].
-
Detection and Quantification: Dry the gel and expose it to an X-ray film or a phosphorimager screen at -80°C. The efficiency of the probe is quantified by measuring the densitometry of the radiolabeled band in the test sample relative to the background in the control sample[7].
Conclusion
While 8-azido-ADP remains a highly accessible and historically validated tool for mapping NBDs[1], its efficiency is inherently limited by the syn conformational bias and the complex, sometimes inefficient photochemistry of aryl azides. For targets where 8-azido-ADP yields poor labeling, transitioning to 2-azido-ADP can restore the natural anti conformation and improve affinity[3]. Alternatively, for maximum crosslinking efficiency and minimal UV-induced protein degradation, next-generation diazirine-based probes offer superior performance due to their highly reactive carbene intermediates and long-wavelength activation[2][4].
References
-
Comparison of the Functional Characteristics of the Nucleotide Binding Domains of Multidrug Resistance Protein 1. ResearchGate. Available at:[Link]
-
Uncovering ATP Interactors and Signaling Mechanisms (mipATP diazirine probes). Memorial Sloan Kettering Cancer Center. Available at:[Link]
-
Analysis of the Antigen Binding Site Using a Novel Affinity Labeling Reagent (2-azido-AMP conformational analysis). ResearchGate. Available at:[Link]
-
Synthesis of photolabile Δlac-acetogenin for photoaffinity labeling (Benzophenone vs Diazirine). ResearchGate. Available at:[Link]
-
Functional Characterization of Candida albicans ABC Transporter Cdr1p. PMC - National Institutes of Health. Available at:[Link]
-
The homodimeric ATP-binding cassette transporter LmrA mediates multidrug transport. SciSpace. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Azidopyridine | 39910-67-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sloankettering.edu [sloankettering.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Functional Characterization of Candida albicans ABC Transporter Cdr1p - PMC [pmc.ncbi.nlm.nih.gov]
Validating 8-Azido-ADP Photoaffinity Labeling: A Comparative Guide to Control Experiments
Topic: Control experiments for validating 8-azido-ADP photoaffinity labeling results Content Type: Publish Comparison Guide
Introduction: The "Black Box" of Photoaffinity Labeling
Photoaffinity labeling (PAL) using 8-azido-ADP is a powerful strategy for mapping nucleotide-binding sites in kinases, ATPases, and transporter proteins. Unlike equilibrium dialysis or surface plasmon resonance (SPR), PAL captures a "snapshot" of the ligand-receptor complex by forming a covalent bond upon UV irradiation.
However, the high reactivity of the photo-generated nitrene intermediate creates a significant risk: non-specific labeling . Without rigorous controls, a "positive" signal can easily be a false positive resulting from random collisional labeling rather than specific binding.
This guide moves beyond basic protocols to establish a self-validating experimental system . We compare the performance of 8-azido-ADP against alternative validation strategies and define the "Gold Standard" control experiments required to publish with confidence.
Mechanism of Action: Why 8-Azido-ADP?
To validate the results, one must understand the chemistry. 8-azido-ADP contains an azide group (
-
Equilibrium Binding: In the dark, 8-azido-ADP binds reversibly to the ADP-binding pocket (
is typically similar to native ADP). -
Photoactivation: Upon UV irradiation (254 nm), the azide eliminates nitrogen (
) to form a highly reactive singlet nitrene . -
Covalent Insertion: This nitrene inserts into nearby
, , or bonds within the protein active site (typically within 3-4 Å), permanently "tagging" the protein.
Comparison: 8-Azido-ADP vs. Alternatives
| Feature | 8-Azido-ADP | 2-Azido-ADP | 5'-FSBA (Electrophile) |
| Reactive Group | Nitrene (Photogenerated) | Nitrene (Photogenerated) | Fluorosulfonyl (Chemical) |
| Binding Orientation | Syn conformation preference | Anti conformation preference | Depends on pocket |
| Specificity | High (Triggered by light) | High (Triggered by light) | Lower (Reacts with any nucleophile) |
| Validation Need | High (Risk of scavenger reaction) | High | Moderate (Chemical kinetics) |
Key Insight: 8-Azido and 2-Azido probes often label different residues within the same pocket due to their different steric orientations (syn vs anti). Using both can provide a complete map of the binding site [1].
The Validation Suite: Core Control Experiments
A single positive band on a gel is not proof of binding. You must construct a matrix of controls.
Control A: The Competitive Blockade (The Gold Standard)
Objective: Prove that 8-azido-ADP binds to the same site as native ADP.
-
Method: Incubate the protein with 8-azido-ADP in the presence of excess (100x–1000x) non-radiolabeled (cold) ADP.
-
Expected Result: Labeling should be abolished or significantly reduced (>90%).
-
Comparative Insight: If ATP competes effectively but GTP does not, you have validated nucleotide specificity. If any nucleotide competes, the site is non-specific.
Control B: The UV-Dependence Check
Objective: Rule out chemical artifacts or pseudo-affinity.
-
Method: Incubate 8-azido-ADP with protein without UV exposure.[1]
-
Expected Result: Zero labeling . If labeling occurs in the dark, the probe is reacting chemically (acting as an electrophile) rather than photochemically, invalidating the "site-specific" claim.
Control C: The Scavenger Test (Ruling out "Pseudo-Affinity")
Objective: Distinguish between specific binding and random collisional labeling by long-lived radical species.
-
Method: Include a "scavenger" molecule (e.g., p-aminobenzoic acid or DTT, though thiols can interfere with some chemistries) in the buffer.
-
Mechanism: True affinity labeling occurs within the "cage" of the binding site and is protected from scavengers. Non-specific labeling involves free-floating radicals that will react with the scavenger instead of the protein.
-
Expected Result: Specific labeling remains; background noise disappears.
Control D: Mutational Analysis (The Ultimate Confirmation)
Objective: Pinpoint the exact residue.
-
Method: Mutate the predicted binding residue (e.g., Lysine to Arginine) identified by Mass Spec.
-
Expected Result: Loss of labeling in the mutant protein compared to Wild Type (WT) [2].
Visualization: Mechanism & Validation Workflow
Diagram 1: Photoaffinity Labeling Mechanism
This diagram illustrates the transition from reversible binding to covalent crosslinking.
Caption: The stepwise mechanism of 8-azido-ADP photoactivation and insertion.
Diagram 2: Experimental Validation Decision Tree
Follow this logic flow to interpret your results.
Caption: Decision matrix for interpreting photoaffinity labeling control experiments.
Detailed Experimental Protocol
This protocol assumes the use of
Materials
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
(Essential for nucleotide binding), 1 mM DTT (optional, see note). -
Probe:
(Specific Activity > 10 Ci/mmol). -
Competitor: 100 mM Cold ADP stock (neutralized).
-
Equipment: UV Lamp (254 nm hand-held mineral light or Stratalinker).
Step-by-Step Workflow
-
Preparation (Dark Room/Red Light):
-
Prepare 4 reaction tubes on ice.
-
Tube 1 (Total Binding): Protein + Buffer + Radioactive Probe (
). -
Tube 2 (Competition): Protein + Buffer + Radioactive Probe + Cold ADP (
). -
Tube 3 (Dark Control): Same as Tube 1, but wrap in foil.
-
Tube 4 (Specificity Control): Protein + Buffer + Radioactive Probe + Cold ATP or GTP (to test nucleotide selectivity).
-
-
Incubation:
-
Incubate all tubes for 5–10 minutes on ice (or 25°C depending on protein stability) to reach binding equilibrium. Note: Keep in the dark.
-
-
Irradiation:
-
Position UV lamp 2–5 cm above the open tubes.
-
Irradiate for 30–60 seconds.
-
Critical: Do not over-irradiate. Prolonged UV (>5 min) degrades proteins and increases non-specific background [3].
-
-
Quenching & Analysis:
-
Add DTT (to 10 mM) to quench remaining nitrenes.
-
Add SDS-PAGE loading buffer immediately.
-
Boil for 3-5 minutes.
-
Run SDS-PAGE, dry gel, and expose to X-ray film or PhosphorImager.[1]
-
Data Interpretation Guide
| Observation | Interpretation | Action |
| Band in Tube 1 & 3 | Chemical reaction occurred without light. | Check probe purity; ensure dark conditions. |
| Band in Tube 1, No Band in Tube 2 | Specific Binding. | Proceed to MS identification. |
| Band in Tube 1 & 2 (Equal intensity) | Non-specific binding. | Increase competitor conc.; try scavenger; check protein purity. |
| Smear instead of sharp band | Protein degradation or aggregation. | Reduce UV time; keep samples on ice.[1] |
Advanced Validation: Mass Spectrometry (LC-MS/MS)
While radioactive gels show that binding occurred, MS shows where.
-
Digestion: Digest the labeled protein band with Trypsin.[2]
-
Enrichment: If using a biotinylated 8-azido analog, enrich with Streptavidin beads.
-
Detection: Look for a mass shift corresponding to the probe insertion (+ mass of 8-azido-ADP minus
). -
Verification: The modified peptide should be absent in the "Competition" control sample [4].
References
-
Potter, R. L., & Haley, B. E. (1983). Photoaffinity labeling of nucleotide binding sites with 8-azidopurine analogs: Techniques and applications. Methods in Enzymology, 91, 613-633.
-
Dong, B., & Silverman, R. H. (1995). 2-5A-dependent RNase molecules dimerize during activation by 2-5A. Journal of Biological Chemistry, 270(8), 4133-4137. (Demonstrates mutagenesis validation of azido-labeled sites).
-
Affinity Labeling Technologies. (n.d.). Technical Guide: Handling Photoreactive Probes.
-
Robinette, D. et al. (2006). Photoaffinity labeling for structural proteomics. Expert Review of Proteomics, 3(4), 399-408.
Sources
A Senior Application Scientist's Guide: 8-azido-ADP versus 8-azido-GTP for Nucleotide Binding Studies
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of nucleotide-binding proteins, the ability to identify, characterize, and map ligand-binding sites is paramount. Photoaffinity labeling (PAL) stands out as a powerful technique to achieve this, creating a covalent bond between a ligand and its target protein through photo-activation.[1][2] Among the most effective tools in the PAL arsenal are the 8-azido-purine nucleotides.[3]
This guide provides an in-depth, objective comparison of two key photoaffinity probes: 8-azido-ADP and 8-azido-GTP. We will move beyond a simple catalog of features to explore the causality behind experimental choices, providing field-proven insights to help you select the optimal reagent and design robust, self-validating experiments for your specific research needs.
The Core Principle: Photoaffinity Labeling with 8-Azido-Purines
The utility of 8-azido-nucleotides is rooted in the chemistry of the aryl azide group attached to the C8 position of the purine ring.[4] This modification is sterically conservative enough to be accommodated by many nucleotide-binding pockets. Upon irradiation with UV light (typically ~254-366 nm), the azide moiety is photolyzed.[4][5] This process generates a highly reactive intermediate species that rapidly inserts into adjacent C-H or N-H bonds of amino acid residues within the binding site, forming a stable, covalent cross-link.[4] This irreversible tag allows for the definitive identification of the binding protein and can be used to map the specific binding domain.
Caption: Mechanism of photoaffinity labeling with 8-azido-nucleotides.
8-azido-ADP: The Probe for the ATP/ADP Proteome
8-azido-ADP and its triphosphate counterpart, 8-azido-ATP, are indispensable tools for studying the vast array of proteins that bind adenosine nucleotides. This includes enzymes central to cellular metabolism, signaling, and replication.
Primary Target Classes:
-
Kinases: These enzymes catalyze the transfer of a phosphate group from ATP. 8-azido-ATP can serve as a substrate for many kinases, allowing for labeling of the active site.[3][6][7]
-
ATPases: This broad class of enzymes hydrolyzes ATP to drive various cellular processes. 8-azido-ATP has been successfully used to label ATP synthases and other ATP-dependent enzymes.[3][8][9]
-
P2Y Receptors: Several subtypes of these G protein-coupled receptors are activated by ADP.[10][11] 8-azido-ADP is a valuable tool for identifying and characterizing these receptors.
-
Other ATP/ADP-binding proteins: This includes DNA polymerases, helicases, and structural proteins where nucleotide binding is allosteric.[12][13]
Expert Insights on Experimental Design: The key to using 8-azido-ADP/ATP effectively is understanding that it often acts as a functional mimic of the natural ligand. In many cases, 8-azido-ATP is a substrate, albeit sometimes with different kinetics compared to ATP.[7][8] For example, it serves as a substrate for fructose-6-P,2-kinase with a Km of about 1 mM.[7] It can also act as a competitive inhibitor in the dark.[9][14] This dual nature is an advantage, as it confirms the probe is binding to a functionally relevant site. However, it necessitates careful characterization. Always perform initial kinetic assays in the dark to determine if the probe acts as a substrate or inhibitor for your target and to establish its binding affinity (Km or Ki).
8-azido-GTP: The Key to the GTP-binding Universe
8-azido-GTP is the reagent of choice for investigating proteins regulated by guanosine nucleotides. These proteins are critical switches in cellular signaling, protein synthesis, and cytoskeletal dynamics.
Primary Target Classes:
-
GTP-binding proteins (G-proteins): These molecular switches, central to GPCR signaling, are primary targets for 8-azido-GTP.[15][16] It has been used to probe the GTP-binding subunits of G-proteins like transducin.[15][17]
-
Elongation Factors: Proteins like elongation factor 2 (eEF-2), which are involved in protein synthesis, have been successfully labeled with 8-azido-GTP to identify their nucleotide-binding domains.[18]
-
Tubulin: 8-azido-GTP has been shown to effectively mimic GTP in promoting tubulin polymerization, demonstrating its utility in studying cytoskeletal dynamics.[3]
-
Other GTPases: This includes a wide range of enzymes like glutamate dehydrogenase, where GTP binding provides allosteric regulation.[19]
Expert Insights on Experimental Design: Similar to its adenine counterpart, 8-azido-GTP often functions as an effective mimic of GTP.[3] For example, prior to photolysis, 8-azido-GTP mimicked the inhibitory properties of GTP on glutamate dehydrogenase activity.[19] This functional mimicry is a strong indicator of specific binding. The choice between radiolabeled [γ-32P] or [α-32P] versions of the probe can provide deeper mechanistic insights. Labeling with [γ-32P]8-azido-GTP tracks the terminal phosphate, allowing you to assess hydrolysis, while [α-32P] ensures the label remains with the nucleotide core regardless of hydrolysis state.[3]
Head-to-Head Comparison: Selecting the Right Tool for the Job
The fundamental choice between 8-azido-ADP and 8-azido-GTP is dictated by the natural ligand of your protein of interest. An ATP-binding protein should be probed with 8-azido-ADP/ATP, while a GTP-binding protein requires 8-azido-GTP. While there are cases of proteins binding both types of nucleotides, they often do so at distinct sites, as demonstrated with elongation factor eEF-2.[18]
Quantitative Data Comparison
The following table summarizes reported binding affinities for these probes with various protein targets. Note: Direct comparison of Kd/Ki values across different studies should be done with caution due to variations in experimental conditions.
| Probe | Protein Target | Reported Affinity (Kd/Ki) | Source |
| 8-azido-ATP | ATP Synthase (submitochondrial) | Km values similar to ATP | [8] |
| 8-azido-ATP | Adenylate Kinase (rabbit muscle) | Ki = 0.25 µM | [14] |
| 8-azido-ATP | Fructose-6-P,2-kinase | Km ≈ 1 mM | [7] |
| 8-azido-GTP | Glutamate Dehydrogenase I (bovine) | Apparent Kd = 8 µM | [19] |
| 8-azido-GTP | Glutamate Dehydrogenase II (bovine) | Apparent Kd = 24 µM | [19] |
Experimental Protocols: A Framework for Success
A successful photoaffinity labeling experiment is built on a foundation of meticulous planning and robust controls. The following protocols provide a validated framework.
General Experimental Workflow
Caption: A typical workflow for a photoaffinity labeling experiment.
Protocol 1: General Photoaffinity Labeling
This protocol provides a general procedure for labeling a target protein with either 8-azido-ADP or 8-azido-GTP.[4]
-
Sample Preparation:
-
Prepare your purified protein or cell lysate in a suitable buffer (e.g., HEPES, MOPS).
-
Causality: Crucially, the buffer must be free of nucleophiles like DTT or β-mercaptoethanol, which will reduce the azide group, and primary amines like Tris, which can quench the reactive intermediate.[4][5]
-
Determine the protein concentration accurately.
-
-
Binding Incubation:
-
In separate microfuge tubes or wells of a quartz plate, aliquot your protein sample.
-
Add the 8-azido-nucleotide probe (often radiolabeled, e.g., [γ-32P]8-azido-GTP or [α-32P]8-azido-ATP) to a final concentration typically in the range of 1-100 µM. This should be optimized based on the known or expected Kd.
-
Incubate the mixture on ice for 5-15 minutes in the dark to allow for binding equilibrium to be reached.
-
-
UV Photo-Cross-linking:
-
Place the samples on ice, approximately 5-10 cm from a UV lamp source.
-
Irradiate the samples with UV light. A common starting point is 254 nm for 5-15 minutes. Long-wave UV (366 nm) can also be effective and may reduce protein damage.[5] The optimal time and wavelength must be determined empirically.
-
Causality: Keeping the sample on ice is critical to prevent heat-induced denaturation during irradiation.[5]
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer containing a reducing agent (now permissible) to quench any remaining reactive species and denature the protein.
-
Separate the proteins by SDS-PAGE.
-
If a radiolabeled probe was used, dry the gel and visualize the covalently labeled protein band(s) by autoradiography or phosphorimaging. If a biotinylated or clickable analog was used, proceed to Western blotting and detection with streptavidin or the appropriate click chemistry partner.
-
Protocol 2: The Self-Validating Competition Assay
This control is essential to demonstrate that the observed labeling is specific to the nucleotide-binding site and not the result of non-specific interactions.[20]
-
Setup: Prepare three parallel reactions as described in Protocol 1:
-
Tube A (Total Binding): Protein + Labeled 8-azido-probe.
-
Tube B (Competition / Non-Specific Binding): Protein + Labeled 8-azido-probe + a 100- to 1000-fold molar excess of the corresponding unlabeled, natural nucleotide (e.g., ATP for 8-azido-ATP, GTP for 8-azido-GTP).
-
Tube C (No UV Control): Protein + Labeled 8-azido-probe (this tube will not be irradiated).
-
-
Incubation: Pre-incubate Tube B with the excess unlabeled nucleotide for 5-10 minutes on ice before adding the labeled 8-azido-probe. This allows the natural ligand to occupy the specific binding sites. Then, add the labeled probe and incubate all tubes as in Protocol 1.
-
Irradiation & Analysis:
-
Irradiate Tubes A and B. Keep Tube C in the dark.
-
Process and analyze all three samples on the same SDS-PAGE gel.
-
-
Interpreting the Results:
-
A distinct labeled band should appear in Tube A .
-
The intensity of this band should be significantly reduced or completely absent in Tube B , demonstrating that the natural ligand competed away the probe from the specific binding site.[20]
-
No significant labeled band should be visible in Tube C , confirming that the covalent labeling is dependent on UV activation.[20]
-
This three-pronged result provides powerful, self-validating evidence for the specific photo-labeling of your target protein.
Conclusion
Both 8-azido-ADP and 8-azido-GTP are powerful and specific tools for the irreversible labeling of nucleotide-binding proteins. The choice between them is a straightforward decision based on the target protein's natural ligand. By combining functional assays in the dark with a carefully controlled photo-cross-linking workflow that includes a competition assay, researchers can confidently identify novel nucleotide-binding proteins, map their ligand-binding domains, and accelerate drug discovery efforts.
References
-
Photoaffinity labeling in target- and binding-site identification - PMC. (URL: [Link])
-
Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier - PubMed. (URL: [Link])
-
Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Photoaffinity labeling of elongation factor-2 with 8-azido derivatives of GTP and ATP - PubMed. (URL: [Link])
-
Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes - Bentham Science Publisher. (URL: [Link])
-
Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier | Request PDF - ResearchGate. (URL: [Link])
-
Use of 8-azidoguanosine 5'-[gamma-32P]triphosphate as a probe of the guanosine 5' - PubMed. (URL: [Link])
-
Investigation of 8-Aza-7-Deaza Purine Nucleoside Derivatives - MDPI. (URL: [Link])
-
The use of 8-azido-ATP and 8-azido-ADP as photoaffinity labels of the ATP synthase in submitochondrial particles: evidence for a mechanism of ATP hydrolysis involving two independent catalytic sites? - PubMed. (URL: [Link])
-
Identification of a Peptide of the Guanosine Triphosphate Binding Site within Brain Glutamate Dehydrogenase Isoproteins Using 8-Azidoguanosine Triphosphate | Biochemistry - ACS Publications. (URL: [Link])
-
Synthesis of Azido and Triazolyl Purine Ribonucleosides | Request PDF - ResearchGate. (URL: [Link])
-
Photoaffinity labeling of rat liver carbamoyl phosphate synthetase I by 8-azido-ATP - PubMed. (URL: [Link])
-
Chemical modification of bovine transducin: probing the GTP-binding site with affinity analogues - PubMed. (URL: [Link])
-
8-Azido-2'-O-dansyl-ATP. A fluorescent photoaffinity reagent for ATP-binding proteins and its application to adenylate kinase - PubMed. (URL: [Link])
-
Limited proteolysis and photoaffinity labeling with 8-azido-ATP of fructose-6-phosphate,2-kinase and fructose-2,6-bisphosphatase - PubMed. (URL: [Link])
-
Ultraviolet crosslinking of DNA protein complexes via 8-azidoadenine - PubMed. (URL: [Link])
-
Arylazido-8-azido ATP--a cross-linking photoaffinity label for ATP binding proteins - PubMed. (URL: [Link])
-
Development and utilization of 8-azidopurine nucleotide photoaffinity probes - PubMed. (URL: [Link])
-
2 and 8-Azido ATP: Photoaffinity Labeling of 2-5A Synthetase, Enzymatic Synthesis of 2 and 8-Azido Anamgs of 2-5A for Use as Photoaffinity Probes of Rnase L | Request PDF - ResearchGate. (URL: [Link])
-
Specificity of UV cross-linking of 8-azido-ATP to PAP was determined by... - ResearchGate. (URL: [Link])
-
Development of Chemical Probes to Study Protein Guanosine Monophosphorylation. (URL: [Link])
-
Synthesis and applications of 8-azido photoaffinity analogs of P1,P3-bis(5 - Scilit. (URL: [Link])
-
Photoaffinity labeling of the Klenow fragment with 8-azido-dATP - PubMed. (URL: [Link])
-
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - MDPI. (URL: [Link])
-
LITERATURE REVIEW: OLIGONUCLEOTIDE CROSSVLINKING - Glen Research. (URL: [Link])
-
Nucleotide interactions with membrane-bound transporter associated with antigen processing proteins - PubMed. (URL: [Link])
-
Insights on the G protein-coupled receptor helix 8 solution structure and orientation using a neurotensin receptor 1 peptide - PubMed. (URL: [Link])
-
Structure-function studies with G protein-coupled receptors as a paradigm for improving drug discovery and therapeutic development - PMC. (URL: [Link])
-
G-Protein-Coupled Receptors – Principles of Pharmacology – Study Guide. (URL: [Link])
-
Affinity values of some P2Y ligands for P2Y 1 , P2Y 12 and P2Y 13 receptors. - ResearchGate. (URL: [Link])
-
P2Y receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
-
What Features of Ligands Are Relevant to the Opening of Cryptic Pockets in Drug Targets?. (URL: [Link])
-
P2Y nucleotide receptors: Promise of therapeutic applications - PMC - NIH. (URL: [Link])
-
Common coupling map advances GPCR- G protein selectivity - eLife. (URL: [Link])
-
Pocket-Space Maps To Identify Novel Binding-Site Conformations in Proteins - the Gohlke Group. (URL: [Link])
-
Nucleotide-decoupled G proteins reveal the role of G protein conformation in receptor-G protein selectivity | bioRxiv. (URL: [Link])
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and utilization of 8-azidopurine nucleotide photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Limited proteolysis and photoaffinity labeling with 8-azido-ATP of fructose-6-phosphate,2-kinase and fructose-2,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of 8-azido-ATP and 8-azido-ADP as photoaffinity labels of the ATP synthase in submitochondrial particles: evidence for a mechanism of ATP hydrolysis involving two independent catalytic sites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling of rat liver carbamoyl phosphate synthetase I by 8-azido-ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.tocris.com [resources.tocris.com]
- 11. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Photoaffinity labeling of the Klenow fragment with 8-azido-dATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleotide interactions with membrane-bound transporter associated with antigen processing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 8-Azido-2'-O-dansyl-ATP. A fluorescent photoaffinity reagent for ATP-binding proteins and its application to adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of 8-azidoguanosine 5'-[gamma-32P]triphosphate as a probe of the guanosine 5'-triphosphate binding protein subunits in bovine rod outer segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 14. G-Protein-Coupled Receptors – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 17. Chemical modification of bovine transducin: probing the GTP-binding site with affinity analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photoaffinity labeling of elongation factor-2 with 8-azido derivatives of GTP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Comparison of copper-catalyzed vs. strain-promoted click chemistry for 8-azido-ADP.
As a Senior Application Scientist in bioconjugation and assay development, I frequently see researchers struggle to optimize click chemistry workflows for nucleotide analogs. 8-Azidoadenosine-5'-O-diphosphate (8-azido-ADP) is a highly versatile, clickable form of the ATP precursor and purinergic receptor ligand ADP .
Before diving into the protocols, we must establish a crucial mechanistic reality : The azide group on 8-azido-ADP is dual-purpose, but its applications are mutually exclusive. While it can be used for UV-mediated photoaffinity crosslinking (which expels N₂ to form a covalent nitrene bond), doing so destroys the azide. Therefore, for click chemistry bioconjugation, 8-azido-ADP is typically enzymatically incorporated into polynucleotides or trapped in stable protein complexes without UV irradiation .
This guide objectively compares the two dominant click chemistry strategies for 8-azido-ADP—CuAAC and SPAAC —providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.
Mechanistic Pathways: Causality and Kinetics
To design a robust assay, you must understand the chemical causality driving your bioconjugation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC relies on a Cu(I) catalyst to drive the [3+2] cycloaddition between the 8-azido-ADP and a terminal alkyne.
-
The Causality of Speed: The addition of Cu(I) forms a transient copper-acetylide intermediate that drastically lowers the activation energy. This results in exceptionally fast reaction kinetics (10 to 100 M⁻¹s⁻¹) and guarantees a 100% regioselective 1,4-disubstituted triazole .
-
The Trade-off: Cu(I) in aqueous, oxygenated buffers generates Reactive Oxygen Species (ROS) via Fenton-like chemistry. This can oxidize amino acid side chains, degrading target proteins and rendering CuAAC highly toxic to live cells .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC eliminates the need for a metal catalyst by utilizing strained cyclooctynes (e.g., DBCO, BCN).
-
The Causality of Biocompatibility: The reaction is driven by the release of immense ring strain (~18 kcal/mol) when the cyclooctyne reacts with the azide. Because it requires no copper, it is entirely biocompatible and ideal for live-cell or in vivo profiling.
-
The Trade-off: The bulky nature of cyclooctynes can cause steric hindrance if the 8-azido-ADP is buried deep within a kinase hinge region. Furthermore, SPAAC has slower kinetics (10⁻² to 1 M⁻¹s⁻¹) and cyclooctynes can exhibit off-target "thiol-yne" background reactivity with highly nucleophilic free cysteines .
Decision tree and mechanistic pathways for 8-azido-ADP bioconjugation.
Quantitative Performance Comparison
When selecting a chemistry for 8-azido-ADP, evaluate your assay's tolerance for toxicity versus its need for speed.
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst Required | Cu(I) (Generated in situ) | None |
| Alkyne Reagent | Terminal Alkyne (Small footprint) | Cyclooctyne (Bulky, e.g., DBCO, BCN) |
| Reaction Rate Constant | 10 – 100 M⁻¹s⁻¹ | 0.01 – 1 M⁻¹s⁻¹ |
| Regiospecificity | 100% 1,4-triazole | Mixture of 1,4- and 1,5-triazoles |
| Live-Cell Compatibility | Poor (ROS generation, Cu toxicity) | Excellent (Fully bioorthogonal) |
| Steric Hindrance | Minimal (Ideal for buried active sites) | Moderate to High |
| Background Reactivity | Low (if appropriately quenched) | Low to Moderate (Thiol-yne with Cysteines) |
Self-Validating Experimental Methodologies
A protocol is only as good as its controls. The following methodologies are designed as self-validating systems —meaning the inclusion of specific controls internally proves the causality of the observed results.
Protocol A: CuAAC Labeling of 8-azido-ADP In Vitro
Best for: Purified proteins, fixed cells, or cell lysates where maximum yield and minimal steric hindrance are required.
Causality of Reagents: We utilize THPTA as a water-soluble ligand. THPTA coordinates the Cu(I) ion, maintaining its catalytic activity while physically shielding the protein from ROS-induced degradation. Sodium ascorbate is added last to reduce Cu(II) to Cu(I) in situ, triggering the reaction precisely when desired.
-
Preparation: Ensure your 8-azido-ADP-incorporated sample is in a compatible buffer (e.g., 50 mM HEPES, pH 7.4). Avoid buffers with EDTA or DTT, which chelate copper or reduce the azide, respectively.
-
Master Mix Assembly: In a separate tube, pre-mix the catalyst complex to prevent protein precipitation:
-
1 mM CuSO₄
-
5 mM THPTA ligand (5:1 ratio to copper is critical for ROS protection)
-
Incubate for 5 minutes at room temperature.
-
-
Reaction Initiation: Add the Alkyne-Fluorophore (10-50 µM final) to your sample.
-
Catalysis: Add the CuSO₄/THPTA complex to the sample. Finally, add 5 mM Sodium Ascorbate to initiate the reaction.
-
Incubation & Quenching: Incubate for 1 hour at room temperature in the dark. Quench the reaction by adding 10 mM EDTA to chelate the copper and halt catalysis.
Protocol B: SPAAC Labeling of 8-azido-ADP in Live Cells
Best for: Live-cell imaging, metabolic tracking, or assays sensitive to metal toxicity.
Causality of Reagents: We use a DBCO-fluorophore because its ring strain provides enough enthalpic energy to react with the azide without copper. To prevent the moderate thiol-yne background reactivity of DBCO with free cysteines, we rely on the kinetic preference of SPAAC (which is ~100x faster than the thiol-yne addition) and keep DBCO concentrations strictly optimized.
-
Incorporation: Incubate live cells with 8-azido-ADP under assay-specific conditions.
-
Rigorous Washing (Critical Step): Wash cells 3x with PBS. Causality: Any unbound 8-azido-ADP left in the media will rapidly consume the DBCO-fluorophore, destroying your signal-to-noise ratio.
-
Click Reaction: Add 10–20 µM DBCO-Fluorophore directly to the live cell media.
-
Incubation: Incubate for 2–4 hours at 37°C. (Note the longer incubation time compared to CuAAC due to slower kinetics).
-
Clearance: Wash 3x with PBS to remove unreacted DBCO probe before imaging or lysis.
Self-validating workflow for enzymatic incorporation and click-labeling of 8-azido-ADP.
Strategic Decision Framework for Drug Development
When transitioning an 8-azido-ADP assay from exploratory research to high-throughput screening (HTS) or drug development, use this logic:
-
Choose CuAAC if: You are labeling purified kinases or nucleic acids in vitro, and you need maximum fluorescence intensity with the lowest possible reagent costs. The small size of the terminal alkyne ensures it can reach azides buried in tight nucleotide-binding pockets.
-
Choose SPAAC if: You are conducting target engagement studies in living cells or complex lysates where preserving the native folding and function of the proteome is paramount. Accept the higher cost of DBCO reagents as an insurance policy against copper-induced artifacts.
References
Unlocking P-glycoprotein Catalysis: A Comparative Guide to 8-Azido-ADP and Nucleotide Analogs
Introduction
P-glycoprotein (P-gp / ABCB1) is a critical ATP-binding cassette (ABC) transporter responsible for multidrug resistance in cancer cells and the pharmacokinetics of numerous therapeutics. Understanding its catalytic cycle requires precise mapping of its two cytosolic nucleotide-binding domains (NBDs). While ATP hydrolysis drives the conformational changes necessary for substrate efflux, capturing the transient intermediate states of this cycle is notoriously difficult.
Photoaffinity labeling utilizing 8-azido-adenosine nucleotides has become the gold standard for trapping and mapping these states. This guide objectively compares the utility of 8-azido-ADP against other nucleotide analogs (such as 8-azido-ATP and AMP-PNP) and provides self-validating experimental protocols for trapping P-gp in specific catalytic conformations.
The Mechanistic Paradigm: Why 8-Azido-ADP?
P-gp possesses two NBDs that operate in a highly coordinated, alternating catalytic cycle. To study the post-hydrolysis transition state, researchers traditionally use 8-azido-ATP, which P-gp hydrolyzes into 8-azido-ADP, subsequently becoming trapped in the active site by orthovanadate (Vi) or beryllium fluoride (BeFx) 1. However, using 8-azido-ATP inherently couples nucleotide binding with the kinetics of hydrolysis.
By employing 8-azido-ADP directly alongside a trapping agent, researchers can bypass the hydrolysis step entirely. This creates a functionally indistinguishable transition state complex (P-gp • 8-azido-ADP • Vi) without the confounding variables of ATP turnover rates 2. Upon UV irradiation (365 nm), the azido group forms a highly reactive nitrene that covalently cross-links to specific tyrosine residues (Tyr-398 in NBD1 and Tyr-1041 in NBD2), permanently tagging the active sites for downstream structural analysis 3.
Comparative Analysis: 8-Azido-ADP vs. Alternative Analogs
When designing an assay to validate P-gp ATPase activity or conformational shifts, selecting the right nucleotide analog is critical. The table below summarizes the functional differences and experimental utility of 8-azido-ADP compared to common alternatives.
| Nucleotide Analog | Hydrolyzable by P-gp? | Promotes Vi/BeFx Trapping? | Captured Conformational State | Primary Experimental Utility |
| 8-Azido-ADP | No | Yes | Post-hydrolysis transition | Direct trapping without hydrolysis kinetics; NBD mapping [[2]]() |
| 8-Azido-ATP | Yes | Yes (as ADP after hydrolysis) | Post-hydrolysis transition | Evaluating complete catalytic turnover and subsequent trapping 4 |
| AMP-PNP | No | No | Pre-hydrolysis (Inward-Closed) | Studying ATP binding without hydrolysis or trapping |
| ATP-γ-S | Very Slow / No | Poor | Pre-hydrolysis | Stabilizing the pre-hydrolysis state for structural studies 5 |
Data Insight: Experimental data demonstrates that half-maximal trapping of nucleotide into P-gp occurs at similar concentrations for both 8-azido-ATP and 8-azido-ADP, proving that the NBDs exhibit equivalent affinity for the diphosphate when stabilized by vanadate 2. Conversely, non-hydrolyzable analogs like AMP-PNP display low-affinity binding comparable to ATP but fail to promote vanadate trapping, confirming their restriction to the pre-hydrolysis state 6.
Experimental Workflow
Workflow for trapping and photoaffinity labeling of P-glycoprotein using 8-azido-ADP.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following methodology incorporates internal controls (self-validating systems) to confirm that the observed labeling is specific to the catalytic transition state and not an artifact of non-specific binding.
Protocol: Vanadate-Induced Trapping and Photoaffinity Labeling with 8-Azido-ADP
Causality Check: Why use Vanadate? Orthovanadate mimics the inorganic phosphate (Pi) released during ATP hydrolysis. It occupies the gamma-phosphate binding pocket, tenaciously locking the 8-azido-ADP in the NBD and preventing its dissociation 4.
Step 1: Preparation of Membrane Vesicles Isolate plasma membranes from P-gp overexpressing cells (e.g., High Five insect cells infected with recombinant baculovirus). Suspend in a buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, and 2 mM DTT.
-
Self-Validation Step: Prepare a parallel control using a Walker B mutant (e.g., D555N or D1200N). Because these mutants cannot properly coordinate the magnesium ion required for hydrolysis and trapping, they must exhibit zero 8-azido-ADP trapping. A lack of signal in this control validates the specificity of the wild-type signal 2.
Step 2: The Trapping Reaction Incubate 50 µg of membrane protein with 3 mM MgCl₂, 0.25 mM sodium orthovanadate (Vi), and 5–10 µM [α-³²P]-8-azido-ADP.
-
Critical Parameter: Conduct this step in dim light to prevent premature photolysis of the azido group. Incubate at 37°C for 10 minutes to allow the transition state complex to reach equilibrium 7.
Step 3: UV Cross-linking Transfer the samples to ice to halt any further kinetic fluctuations. Irradiate the samples with UV light (365 nm) for 10–15 minutes.
-
Causality Check: The 365 nm wavelength is specific enough to activate the azido group into a nitrene radical without causing generalized UV-induced protein degradation. This covalently bonds the radioactive nucleotide directly to Tyr-398 and Tyr-1041 3.
Step 4: Washing and Resolving Pellet the membranes by ultracentrifugation (100,000 × g) to remove unbound radioactive nucleotides. Resuspend in SDS sample buffer and resolve via 7% SDS-PAGE. Transfer to a nitrocellulose membrane and expose to an X-ray film or phosphorimager to quantify the incorporation of[α-³²P]-8-azido-ADP.
Conclusion
Validating P-gp function requires precision in isolating its transient catalytic states. While 8-azido-ATP is useful for observing the full hydrolysis cycle, 8-azido-ADP provides a superior, controlled mechanism to directly access and map the post-hydrolysis transition state. By integrating these analogs with rigorous, self-validating protocols, researchers can accurately decode the allosteric communication between P-gp's drug-binding pockets and its nucleotide-binding domains.
References
- Functionally similar vanadate-induced 8-azidoadenosine 5'-[alpha-(32)
- Source: nih.
- Source: nih.
- Source: nih.
- Source: acs.
- Source: nih.
- Source: meduniwien.ac.
- Does the ATP-bound EQ mutant reflect the pre- or post-ATP hydrolysis state in the catalytic cycle of human P-glycoprotein (ABCB1)?
Sources
- 1. Inhibition of P-glycoprotein ATPase activity by beryllium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionally similar vanadate-induced 8-azidoadenosine 5'-[alpha-(32)P]Diphosphate-trapped transition state intermediates of human P-glycoprotin are generated in the absence and presence of ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity labelling of P-glycoprotein catalytic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the catalytic cycle of ATP hydrolysis by human P-glycoprotein. The two ATP hydrolysis events in a single catalytic cycle are kinetically similar but affect different functional outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does the ATP-bound EQ mutant reflect the pre- or post-ATP hydrolysis state in the catalytic cycle of human P-glycoprotein (ABCB1)? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of an Asymmetric Occluded State of P-glycoprotein with Two Bound Nucleotides: IMPLICATIONS FOR CATALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
8-Azidoadenosine-5'-O-diphosphate sodium salt proper disposal procedures
Executive Safety Assessment
Compound: 8-Azidoadenosine-5'-O-diphosphate sodium salt (8-Azido-ADP) CAS: 102185-14-8 (or similar depending on hydration/salt form) Functional Class: Photoaffinity Labeling Reagent / Nucleotide Analog
As a Senior Application Scientist, I often see this compound mishandled because it occupies a "gray zone" in safety data sheets. While many SDS providers (e.g., Cayman, Carl Roth) classify 8-Azido-ADP as non-hazardous under GHS standards due to its high molecular weight and stability relative to sodium azide, it retains the azido (
The Core Directive: Treat this compound as a high-energy, shock-sensitive explosive and a heavy-metal reactive agent .
Why This Specific Molecule is Dangerous
Unlike simple inorganic azides, the adenosine scaffold stabilizes the azido group. However, two critical risks remain that standard SDSs often understate:
-
Photodecomposition: The molecule is designed to generate a highly reactive nitrene intermediate upon UV exposure (
). Uncontrolled exposure to light during disposal can lead to heat generation and non-specific crosslinking. -
Heavy Metal Accumulation: Like all azides, 8-Azido-ADP can react with copper and lead in laboratory plumbing to form metal azides (e.g.,
), which are primary explosives more sensitive than TNT.
Pre-Disposal Stabilization & Handling
Before disposal, the integrity of the waste stream must be secured.[1]
Storage of Waste[2][3]
-
Container: High-density polyethylene (HDPE) or polypropylene (PP). NEVER use metal containers or metal lids.
-
Light Protection: All waste containers must be amber-colored or wrapped in aluminum foil to prevent photolysis.
-
Solvent Compatibility: Avoid halogenated solvents (DCM, Chloroform) in the same waste stream, as di- and tri-azidomethane can form, which are extremely unstable.
Quantitative Hazard Thresholds
| Parameter | Limit / Recommendation | Reason |
| pH Stability | Maintain pH > 9.0 | Acidic conditions can generate Hydrazoic Acid ( |
| Temperature | Thermal decomposition onset is lower for organic azides. | |
| Concentration | Dilution prevents chain-reaction decomposition. |
Disposal Decision Logic
The following decision tree outlines the operational logic for disposing of 8-Azido-ADP.
Figure 1: Operational decision tree for 8-Azido-ADP disposal. Prioritize chemical deactivation for bulk liquids to eliminate explosion risks downstream.
Detailed Disposal Protocols
Protocol A: Solid Waste Collection
Applicability: Expired lyophilized powder or solid spills. Critical Rule: Do not dissolve solid azide waste in water for disposal; keep it solid to minimize volume and mobility.
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat.[2]
-
Tooling: Use plastic or ceramic spatulas only. Metal spatulas can cause friction ignition.
-
Container: Transfer solid directly into a wide-mouth HDPE jar.
-
Labeling: Label as "Hazardous Waste - Solid Organic Azide."
-
Damping (Optional but Recommended): If the powder is dry and electrostatic, wet slightly with water-saturated sand to desensitize it.
Protocol B: Liquid Waste Collection (Trace)
Applicability: Experimental leftovers, diluted assay buffers.
-
Segregation: Ensure the liquid waste bottle is free of acids and heavy metals.[2]
-
Alkalinization: Add Sodium Hydroxide (NaOH) to adjust pH to > 9.0.
-
Labeling: "Hazardous Waste - Aqueous Azide Solution (pH > 9)."
-
Disposal: Hand over to your institution's EHS (Environmental Health & Safety) department. DO NOT POUR DOWN THE DRAIN.
Protocol C: Chemical Deactivation (The "Pro" Method)
Applicability: Bulk stock solutions or high-concentration waste (>10 mM) where you want to eliminate the azide hazard before handover.
Mechanism: Reduction of the azide (
Reagents:
-
Dithiothreitol (DTT) or TCEP (Tris(2-carboxyethyl)phosphine)
-
Buffer (Tris or Phosphate, pH 8.0)
Step-by-Step Procedure:
-
Setup: Perform in a fume hood.
-
Calculation: Calculate the moles of 8-Azido-ADP present.
-
Reagent Addition: Add a 10-fold molar excess of DTT or TCEP to the azide solution.
-
Note: TCEP is preferred as it is odorless and more stable than DTT.
-
-
Incubation: Stir at room temperature for 12–24 hours. Protect from light.[3][4]
-
Validation: The solution is now chemically converted to 8-Amino-ADP (or reduced adducts).
-
Disposal: The deactivated solution can now be disposed of as standard non-explosive chemical waste.
Mechanism of Hazard & Deactivation
Understanding the chemistry builds trust in the safety protocol.
Figure 2: Chemical fate of 8-Azido-ADP. Photolysis yields reactive nitrenes (hazard), while chemical reduction yields stable amines (safe).
Emergency Procedures
Scenario: Spillage on Bench
-
Evacuate: If the spill is large (>100 mg) or dust is airborne, evacuate the immediate area.
-
Isolate: Turn off lights (if safe) to prevent photolysis.
-
Decontaminate:
-
Reporting: Report as an "Organic Azide Spill" to EHS.
Regulatory Compliance (US/EU)
-
RCRA (USA): While 8-Azido-ADP is not P-listed (unlike Sodium Azide - P105), it is prudent to classify it as D003 (Reactive) if disposing of pure powder.
-
Waste Code: Label as "Non-RCRA Regulated Chemical Waste" unless mixed with other solvents, but always add the hazard tag: "Potentially Explosive / Shock Sensitive."
References
-
Cayman Chemical. (2023).[7] Safety Data Sheet: 8-Azidoadenosine-5'-O-triphosphate (sodium salt).[7] Retrieved from
-
University of Pittsburgh. (2013). Safe Handling of Azides Guidelines.[2][4] Department of Environmental Health and Safety. Retrieved from
-
Stanford University. (2024). Information on Azide Compounds: Organic Azide Stability. Stanford Environmental Health & Safety. Retrieved from
-
Carl Roth. (2025). Safety Data Sheet: 8-Azido-ADP. Retrieved from
-
National Institutes of Health (NIH). (2020). Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome.[8][9] PMC. Retrieved from
Sources
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. uvic.ca [uvic.ca]
- 3. selleck.cn [selleck.cn]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Photoaffinity Labeling Mass Spectrometry | Evotec - Evotec [evotec.com]
- 9. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
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